Product packaging for 2-(Carboxymethylthio)-4-methylpyrimidine(Cat. No.:CAS No. 46118-95-0)

2-(Carboxymethylthio)-4-methylpyrimidine

Cat. No.: B1581110
CAS No.: 46118-95-0
M. Wt: 184.22 g/mol
InChI Key: CGMJQRAIQBSTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Carboxymethylthio)-4-methylpyrimidine is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164942. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B1581110 2-(Carboxymethylthio)-4-methylpyrimidine CAS No. 46118-95-0

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5-2-3-8-7(9-5)12-4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMJQRAIQBSTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196730
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46118-95-0
Record name 2-[(4-Methyl-2-pyrimidinyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46118-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046118950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 46118-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-methylpyrimidin-2-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine

Authored by a Senior Application Scientist

Introduction: Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. Within this class, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly those targeting enzymes and receptors where the thioether and carboxylic acid functionalities can act as key binding motifs or pharmacophores.

This guide provides a comprehensive overview of the predominant synthesis route for this compound, grounded in established chemical principles. We will move beyond a simple recitation of steps to explore the underlying reaction mechanisms, the rationale for specific experimental choices, and the self-validating protocols that ensure reproducibility and high purity of the final compound.

Primary Synthesis Pathway: S-Alkylation of a Pyrimidinethione

The most reliable and widely adopted method for synthesizing this compound is through the nucleophilic substitution reaction (S-alkylation) of 4-methylpyrimidine-2-thione with an appropriate 2-carbon electrophile bearing a carboxyl group or its precursor. The general transformation is depicted below:

// Reactants Thione [label="4-Methylpyrimidine-2-thione", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Chloroacetic Acid\n(ClCH₂COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOH, Na₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate steps Thiolate_Formation [label="Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkylation [label="SN2 Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Acidic Workup\n(Protonation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="2-(Carboxymethylthio)-\n4-methylpyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thione -> Thiolate_Formation; Base -> Thiolate_Formation; Thiolate_Formation -> Alkylation [label="Nucleophilic Thiolate"]; Acid -> Alkylation [label="Electrophile"]; Alkylation -> Workup [label="Intermediate Salt"]; Workup -> Product; } dot Figure 1: General reaction scheme for S-alkylation.

Mechanistic Underpinnings and Rationale

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. Understanding this is key to optimizing the reaction and troubleshooting potential issues.

  • Step 1: Deprotonation. 4-Methylpyrimidine-2-thione exists in tautomeric equilibrium with 4-methyl-1,6-dihydropyrimidine-2-thiol. However, the thione form is generally favored. The sulfur atom is a soft nucleophile, but its reactivity is significantly enhanced upon deprotonation by a base to form a thiolate anion. The thiolate is a much stronger nucleophile due to its negative charge and the high polarizability of sulfur.

    • Choice of Base: The selection of the base is a critical parameter. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) ensure complete and rapid deprotonation. Weaker bases such as sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) can also be used, often requiring slightly longer reaction times or gentle heating to drive the reaction to completion. The choice may be dictated by the sensitivity of other functional groups in more complex substrates. For this specific synthesis, NaOH is highly effective.

  • Step 2: Nucleophilic Attack. The generated thiolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This carbon is electron-deficient due to the inductive effect of both the chlorine atom and the adjacent carboxylic acid group. The thiolate attacks this carbon, displacing the chloride ion, which is a good leaving group.

  • Step 3: Workup. The immediate product of the SN2 reaction is the sodium salt of the final product. A subsequent acidic workup (e.g., with HCl or H₂SO₄) is required to protonate the carboxylate, yielding the final neutral this compound molecule, which typically precipitates from the aqueous solution due to its lower solubility.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that the expected physical changes (dissolution, precipitation) serve as indicators of reaction progress, ensuring a high degree of success.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
4-Methylpyrimidine-2-thione126.181.26 g10Starting material
Sodium Hydroxide (NaOH)40.000.80 g20Base (2 equivalents)
Chloroacetic Acid94.500.95 g10Alkylating agent
Deionized Water18.02~50 mL-Solvent
Concentrated HCl36.46As needed-For workup/acidification
Ethanol/Water mixture-As needed-For recrystallization
Step-by-Step Methodology
  • Thiolate Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.80 g, 20 mmol) and deionized water (20 mL). Stir until the NaOH has completely dissolved.

    • To this basic solution, add 4-methylpyrimidine-2-thione (1.26 g, 10 mmol) in portions. The thione will dissolve upon stirring as the sodium thiolate salt is formed. The solution may appear pale yellow.

  • S-Alkylation Reaction:

    • In a separate beaker, dissolve chloroacetic acid (0.95 g, 10 mmol) in deionized water (10 mL).

    • Add the chloroacetic acid solution dropwise to the stirred solution of the thiolate over 10-15 minutes. An exotherm may be observed. The reaction is typically run at room temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the reaction period, cool the flask in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring. The target product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with a small amount of cold deionized water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a fine, white crystalline solid.

  • Characterization:

    • Melting Point: The purified product should have a sharp melting point, which is reported to be in the range of 187-192 °C.[]

    • Spectroscopy: Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired product has been obtained with high purity.

// Define Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_base [label="1. Prepare NaOH Solution\n(2 eq. in H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_thione [label="2. Add 4-Methylpyrimidine-2-thione\n(1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_acid [label="3. Prepare Chloroacetic Acid Solution\n(1 eq. in H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="4. Combine Solutions & Stir\n(2-3h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Acidify with HCl to pH 2-3", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="6. Filter Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="7. Recrystallize from EtOH/H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End\n(Pure Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges start -> prep_base; prep_base -> add_thione [label="Forms soluble thiolate"]; add_thione -> reaction; prep_acid -> reaction [style=dashed]; reaction -> workup [label="Reaction complete"]; workup -> filtration [label="Product precipitates"]; filtration -> purification; purification -> end; } dot Figure 2: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via S-alkylation of 4-methylpyrimidine-2-thione is a robust and high-yielding procedure. By understanding the SN2 mechanism, researchers can make informed decisions regarding the choice of base, solvent, and reaction conditions to optimize the synthesis for their specific needs. The detailed protocol provided herein offers a reliable method for obtaining this valuable intermediate in high purity, facilitating its use in further synthetic applications within drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Carboxymethylthio)-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes foundational knowledge of pyrimidine chemistry with established analytical methodologies to present a robust framework for its characterization. We will delve into the structural features, predictable physicochemical parameters, and detailed experimental protocols for determining properties such as solubility, stability, and spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and related pyrimidine derivatives.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The substitutent pattern on the pyrimidine core dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. The title compound, this compound, possesses a unique combination of a lipophilic methyl group, a polarizable thioether linkage, and an ionizable carboxylic acid, suggesting a nuanced pharmacological profile. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any drug development campaign.

Molecular Structure and Foundational Properties

The structural attributes of this compound provide the basis for its chemical behavior and physical properties.

  • Chemical Name: 2-((4-Methylpyrimidin-2-yl)thio)acetic acid

  • CAS Number: 46118-95-0

  • Molecular Formula: C₇H₈N₂O₂S

  • Molecular Weight: 184.22 g/mol

Table 1: Summary of Known and Predicted Physicochemical Properties
PropertyValueSource
Melting Point187-192 °C
Boiling Point367.4 ± 25.0 °C at 760 mmHg
AppearanceOff-white to light yellow solidChemical Supplier Data
pKa (Predicted)3.17 ± 0.10Chemical Supplier Data
Storage4°C, stored under nitrogen

Synthesis and Structural Elucidation

The synthesis of 2-thiopyrimidine derivatives is well-documented in the scientific literature.[1][2][3] A common synthetic route involves the reaction of a substituted pyrimidine-2-thiol with an appropriate halo-acetic acid derivative under basic conditions.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-methylpyrimidine-2-thiol 4-methylpyrimidine-2-thiol Reaction Reaction 4-methylpyrimidine-2-thiol->Reaction Chloroacetic acid, Base Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound Spectroscopy Spectroscopy Pure Compound->Spectroscopy NMR, IR, MS Structure Confirmation Structure Confirmation Spectroscopy->Structure Confirmation

Caption: A general workflow for the synthesis and characterization of this compound.

Recommended Protocol for Structural Characterization

Given the absence of published spectral data for the title compound, the following protocols are recommended based on standard analytical techniques for organic molecules.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the methyl group, aromatic protons on the pyrimidine ring, a singlet for the methylene protons of the carboxymethylthio group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: To identify all unique carbon environments, including the methyl carbon, pyrimidine ring carbons, methylene carbon, and the carbonyl carbon of the carboxylic acid.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. Expected characteristic absorption bands would include:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • C=N and C=C stretches (pyrimidine ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural insights.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a lipophilic 4-methylpyrimidine moiety and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Experimental Determination of Aqueous Solubility

A standard shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4) is recommended to determine the thermodynamic solubility.

Diagram 2: Workflow for Thermodynamic Solubility Assay

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solid Compound Solid Compound Add to Buffer Add to Buffer Solid Compound->Add to Buffer Excess amount Incubate Incubate Add to Buffer->Incubate 24-48h, RT Filter/Centrifuge Filter/Centrifuge Incubate->Filter/Centrifuge HPLC/UV-Vis Quantify Quantify Filter/Centrifuge->Quantify HPLC/UV-Vis Solubility Result Solubility Result Quantify->Solubility Result

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Stability Assessment

Understanding the chemical stability of a compound is crucial for determining its shelf-life and potential degradation pathways.

Recommended Stability Studies
  • Solid-State Stability: The compound should be stored under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzed at set time points for the appearance of degradation products using a stability-indicating HPLC method.

  • Solution-State Stability: The stability in various aqueous buffers (pH 2.0, 7.4, 9.0) and in relevant organic solvents should be assessed over time. The degradation kinetics can be determined by monitoring the disappearance of the parent compound.

Crystallinity and Polymorphism

The solid-state properties of a pharmaceutical compound can significantly impact its manufacturing, stability, and bioavailability.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[4] This technique can elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, as well as to screen for potential polymorphic forms, which would appear as distinct thermal events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has outlined the foundational knowledge and a comprehensive suite of experimental protocols necessary for its complete characterization. Future research should focus on obtaining empirical data for the properties discussed herein, which will be invaluable for advancing this compound through the drug development pipeline. The methodologies presented are robust and widely applicable to the characterization of other novel pyrimidine derivatives.

References

A Technical Guide to the Structural Elucidation of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of nucleic acids and a wide array of therapeutic agents.[1][2] The precise structural characterization of novel pyrimidine derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates.[3] This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific derivative, 2-(Carboxymethylthio)-4-methylpyrimidine.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. We will explore the causality behind the selection of analytical techniques and the interpretation of the resulting data, culminating in the unambiguous confirmation of the molecular structure of this compound.

Predicted Molecular Structure and Properties

Based on its name, the expected structure of this compound is as follows:

  • Molecular Formula: C₇H₈N₂O₂S[4]

  • Molecular Weight: 184.22 g/mol [4]

  • Key Functional Groups: Pyrimidine ring, thioether linkage, carboxylic acid, and a methyl group.

The Elucidation Workflow: A Multi-faceted Approach

The comprehensive structural characterization of a novel compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow for this compound integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.

Structure_Elucidation_Workflow Workflow for Structure Elucidation cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Definitive Structure cluster_Confirmation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS Provides MW & Formula NMR NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Synthesis->NMR Reveals Connectivity IR Infrared (IR) Spectroscopy - Functional Group Identification Synthesis->IR Identifies Functional Groups XRay X-ray Crystallography - 3D Molecular Structure Synthesis->XRay Requires suitable crystal Confirmation Final Structure Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation XRay->Confirmation Gold Standard

Caption: A logical workflow for the structural elucidation of this compound, integrating multiple analytical techniques.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and obtaining vital information about the molecule's substructures through fragmentation analysis.

Experimental Protocol (Electron Impact - Mass Spectrometry - EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Expected Data and Interpretation

The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyrimidine core and its substituents.

Expected Fragment (m/z) Proposed Structure/Loss Significance
184[C₇H₈N₂O₂S]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
139[M - COOH]⁺Loss of the carboxyl group, a common fragmentation for carboxylic acids.
124[M - CH₂COOH]⁺Cleavage of the carboxymethyl group.
95[4-methylpyrimidine-2-thiol]⁺Cleavage of the C-S bond, indicating the thioether linkage.
79[Pyrimidine-thiol]⁺Loss of the methyl group from the pyrimidine ring.

The fragmentation of pyrimidine derivatives often involves characteristic cleavages of the ring and its substituents.[5][6][7] The presence of a thioether linkage and a carboxylic acid will lead to predictable fragmentation pathways, such as the loss of the carboxyl group and cleavage at the C-S bond.[6]

MS_Fragmentation Predicted MS Fragmentation Pathway MolIon [C₇H₈N₂O₂S]⁺˙ m/z = 184 Frag1 [C₆H₇N₂S]⁺ m/z = 139 MolIon->Frag1 - COOH Frag2 [C₅H₅N₂S]⁺ m/z = 124 MolIon->Frag2 - CH₂COOH Frag3 [C₅H₆N₂S]⁺˙ m/z = 95 Frag2->Frag3 - C₂H₂

Caption: A simplified representation of the predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol (¹H, ¹³C, and 2D NMR)
  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • ¹H NMR: A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons).

  • ¹³C NMR: A carbon-13 NMR spectrum is obtained to determine the number of different types of carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

Expected Data and Interpretation

¹H NMR:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12-13Singlet (broad)1H-COOH
~8.5Doublet1HPyrimidine H-6
~7.0Doublet1HPyrimidine H-5
~3.9Singlet2H-S-CH₂-
~2.5Singlet3H-CH₃

¹³C NMR:

Predicted Chemical Shift (δ, ppm) Assignment
~170-COOH
~168Pyrimidine C-2
~165Pyrimidine C-4
~158Pyrimidine C-6
~118Pyrimidine C-5
~35-S-CH₂-
~24-CH₃

The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.[8][9] 2D NMR experiments are crucial for unambiguous assignments. For instance, an HMBC experiment would show a correlation between the protons of the methyl group (~2.5 ppm) and the C-4 carbon of the pyrimidine ring (~165 ppm), confirming the position of the methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: An infrared beam is passed through the crystal and interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600 & ~1480C=N and C=C stretchesPyrimidine Ring
~1300-1400C-H bend-CH₃ and -CH₂-
~700-600C-S stretchThioether

The broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[11][12] The strong absorption around 1700 cm⁻¹ further confirms the presence of the carbonyl group.[11]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state.

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final, highly accurate 3D model of the molecule.[14]

Expected Outcome

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, definitively confirming the connectivity and stereochemistry of this compound. This technique would unequivocally establish the attachment of the carboxymethylthio group at the C-2 position and the methyl group at the C-4 position of the pyrimidine ring.[14][15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and key fragments. NMR spectroscopy then maps out the intricate proton and carbon framework and their connectivity. IR spectroscopy offers rapid confirmation of the essential functional groups. Finally, X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a cornerstone for any further research and development involving this compound.

References

An In-depth Technical Guide to 2-((4-Methylpyrimidin-2-yl)thio)acetic acid (CAS 46118-95-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methylpyrimidin-2-yl)thio)acetic acid, registered under CAS number 46118-95-0, is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][2][3][4] The incorporation of a thioacetic acid moiety at the 2-position and a methyl group at the 4-position of the pyrimidine ring suggests that this compound may serve as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential biological activities based on the known pharmacology of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-((4-Methylpyrimidin-2-yl)thio)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 46118-95-0[5]
Molecular Formula C7H8N2O2S[5]
Molecular Weight 184.22 g/mol [5]
Appearance Light yellow powder/solidThermo Fisher Scientific
Melting Point 187-192 °C[5]
Boiling Point 367.4 ± 25.0 °C at 760 mmHg[5]
InChI Key CGMJQRAIQBSTCC-UHFFFAOYSA-N[5]
Purity ≥98%[5]
Storage 4°C, stored under nitrogen[5]

Synthesis and Purification

The synthesis of 2-((4-methylpyrimidin-2-yl)thio)acetic acid can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of 4-methyl-2-mercaptopyrimidine with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. This general approach is widely used for the synthesis of similar pyrimidine-thioacetic acid derivatives.[6]

Experimental Protocol: Synthesis of 2-((4-Methylpyrimidin-2-yl)thio)acetic acid

Objective: To synthesize 2-((4-methylpyrimidin-2-yl)thio)acetic acid from 4-methyl-2-mercaptopyrimidine and chloroacetic acid.

Materials:

  • 4-methyl-2-mercaptopyrimidine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-mercaptopyrimidine in ethanol. In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Formation of Thiolate: Slowly add the sodium hydroxide solution to the ethanolic solution of 4-methyl-2-mercaptopyrimidine with continuous stirring. This will deprotonate the thiol group to form the more nucleophilic sodium thiolate.

  • Nucleophilic Substitution: To the resulting solution, add a solution of chloroacetic acid in water dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid. The product, 2-((4-methylpyrimidin-2-yl)thio)acetic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic impurities, and then dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 4-methyl-2-mercaptopyrimidine D Nucleophilic Substitution (in Ethanol/Water) A->D B Chloroacetic Acid B->D C Sodium Hydroxide (Base) C->D E Solvent Removal D->E Reaction Completion F Acidification (HCl) E->F G Precipitation F->G H Filtration & Drying G->H I Recrystallization (Optional) H->I J Final Product: 2-((4-methylpyrimidin-2-yl)thio)acetic acid H->J Crude Product I->J High Purity

Caption: Workflow for the synthesis of 2-((4-methylpyrimidin-2-yl)thio)acetic acid.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The 1H NMR spectrum is expected to show characteristic signals for the methyl protons, the pyrimidine ring protons, and the methylene protons of the thioacetic acid moiety.[7][8] The 13C NMR spectrum will provide information on the carbon framework of the molecule.[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O of the carboxylic acid, the O-H of the carboxylic acid, and the C=N and C=C bonds of the pyrimidine ring.

  • Elemental Analysis: Elemental analysis for carbon, hydrogen, nitrogen, and sulfur will provide the empirical formula of the compound.

Potential Research Applications and Inferred Biological Activity

While specific biological data for CAS 46118-95-0 is not extensively reported in the public domain, the pyrimidine core and the thioacetic acid side chain suggest several potential avenues for research in drug development. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][4][10][11]

Antimicrobial Activity: Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[2][12] The thioether linkage and the carboxylic acid group in 2-((4-methylpyrimidin-2-yl)thio)acetic acid could contribute to its potential as a novel antimicrobial agent. The compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its efficacy.

Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties.[10] The structural features of this compound might allow it to interact with enzymes or receptors involved in the inflammatory cascade.

Anticancer Activity: The pyrimidine ring is a key component of several anticancer drugs.[1][4] It is plausible that 2-((4-methylpyrimidin-2-yl)thio)acetic acid could serve as a scaffold for the development of new anticancer agents. It could be tested for its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition: The thioacetic acid moiety could act as a chelating group for metal ions in the active sites of metalloenzymes or as a reactive handle for covalent modification of enzyme targets. For instance, similar thioacetic acid-based compounds have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[13]

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar pyrimidine-based compounds, a hypothetical involvement in a signaling pathway can be proposed. For example, if the compound exhibits anti-inflammatory activity, it might inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of transcription factors like NF-κB.

Hypothetical_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_target Potential Target cluster_response Cellular Response Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκB (NF-κB activation) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound CAS 46118-95-0 (Hypothesized Inhibitor) Compound->IKK Inhibits? Compound->NFkB Inhibits? Inflammation Inflammation Genes->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of action for CAS 46118-95-0.

Conclusion

2-((4-Methylpyrimidin-2-yl)thio)acetic acid (CAS 46118-95-0) is a chemical compound with significant potential for use in drug discovery and development. Its pyrimidine core, a well-established pharmacophore, combined with a reactive thioacetic acid side chain, makes it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its biological activities and mechanism of action, this guide provides a solid foundation for researchers and scientists to begin exploring the potential of this compound in their respective fields. The provided synthesis and characterization protocols offer a practical starting point for its preparation and validation in a laboratory setting.

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2][3][4] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its derivatives have been a fertile ground for the discovery of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[2][5][6][7] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, the mechanisms underpinning these actions, and the practical experimental protocols used to validate them, tailored for researchers and scientists in the field of drug development.

Section 1: The Spectrum of Biological Activity

The structural versatility of the pyrimidine ring allows for the synthesis of a vast library of derivatives, many of which have been developed into clinically successful drugs.[2][8] These compounds exert their effects across a wide range of therapeutic areas by interacting with various biological targets.[1][4]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrimidine derivatives are prominent in oncology, employing diverse mechanisms to combat cancer cell proliferation.[1][4][5][9]

  • Antimetabolites: The classic example is 5-Fluorouracil (5-FU) , a cornerstone in treating colorectal, breast, and other cancers.[10][11] 5-FU functions as a "fraudulent" base. After intracellular conversion to active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10][12][13][14] This leads to a "thymineless death" in rapidly dividing cancer cells.[12][13] Furthermore, its metabolites can be misincorporated into both RNA and DNA, disrupting their normal function and triggering cell death.[10][12][14]

  • Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways that are often deregulated in cancer.[15] Many pyrimidine derivatives have been designed to act as potent and selective kinase inhibitors.[1][15][16] They often function as ATP-competitive inhibitors, binding to the kinase's active site and blocking the signaling cascades that drive cell growth, proliferation, and survival.[15][17] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, making it an effective framework for designing kinase inhibitors.[17]

Antiviral Activity: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drugs.

  • Reverse Transcriptase Inhibition: A landmark example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[18] AZT is a nucleoside analog reverse-transcriptase inhibitor (NRTI).[18][19][20] Inside a host cell, it is converted to its active triphosphate form.[19][21] The viral enzyme, reverse transcriptase, mistakenly incorporates this activated AZT into the growing viral DNA chain instead of the natural thymidine triphosphate.[19][22] Because AZT lacks the necessary 3'-hydroxyl group, it acts as a chain terminator, prematurely halting DNA synthesis and thus preventing the virus from replicating.[19][21][22]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][7][23] Fused pyrimidine systems, in particular, have shown enhanced potency against various bacterial strains.[2] Their mechanisms often involve the inhibition of essential microbial enzymes or pathways not present in mammalian cells, providing a degree of selective toxicity.

Anti-inflammatory and Other Activities

The therapeutic reach of pyrimidines extends to other significant areas:

  • Anti-inflammatory: Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of inflammation, such as cyclooxygenase (COX) enzymes (specifically COX-2), prostaglandin E2, and various cytokines.[24][25][26]

  • Cardiovascular: Some derivatives have been investigated for their utility as cardiovascular agents, including antihypertensive effects.[3][6][27]

The following table summarizes key examples of pyrimidine-based drugs and their mechanisms.

Drug NameBiological ActivityCore Mechanism of Action
5-Fluorouracil AnticancerInhibits thymidylate synthase, leading to "thymineless death"; incorporates into RNA and DNA.[10][12][13][14]
Zidovudine (AZT) Antiviral (Anti-HIV)Nucleoside analog that inhibits viral reverse transcriptase by causing DNA chain termination.[18][19][21][22]
Imatinib AnticancerA pyrimidine-containing kinase inhibitor targeting BCR-ABL in chronic myeloid leukemia.
Piroxicam Anti-inflammatoryA non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[25]

Section 2: Experimental Evaluation of Biological Activity

The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological testing.[28][29][30] The initial assessment typically involves a cascade of in vitro assays to determine potency, efficacy, and mechanism of action.[28][29]

Workflow for Screening Pyrimidine Derivatives

The logical flow of screening new chemical entities involves a tiered approach, starting with broad primary assays and moving towards more complex, mechanism-specific studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies cluster_2 Phase 3: Preclinical Development synthesis Compound Synthesis (Pyrimidine Derivatives) primary_assay Primary In Vitro Assay (e.g., Cytotoxicity, Antimicrobial) synthesis->primary_assay hit_id Hit Identification (Active Compounds) primary_assay->hit_id dose_response Dose-Response & Potency (IC50 / EC50 Determination) hit_id->dose_response moa Mechanism of Action Assays (e.g., Enzyme Inhibition, Pathway Analysis) dose_response->moa selectivity Selectivity Profiling (Against Related Targets) moa->selectivity lead_opt Lead Optimization (SAR Studies) selectivity->lead_opt in_vivo In Vivo Models (Animal Studies) lead_opt->in_vivo G cluster_0 Intracellular Activation cluster_1 Cytotoxic Effects FU 5-Fluorouracil (5-FU) FUTP FUTP (Fluorouridine triphosphate) FU->FUTP FdUMP FdUMP (Fluorodeoxyuridine monophosphate) FU->FdUMP FdUTP FdUTP (Fluorodeoxyuridine triphosphate) FU->FdUTP rna_damage RNA Damage & Dysfunction FUTP->rna_damage Incorporation dna_synthesis_block Inhibition of Thymidylate Synthase (TS) FdUMP->dna_synthesis_block Forms stable complex dna_damage DNA Damage FdUTP->dna_damage Incorporation cell_death Apoptosis / Cell Death rna_damage->cell_death dna_synthesis_block->cell_death Leads to 'Thymineless Death' dna_damage->cell_death

References

The Versatile Thio-Substituted Pyrimidine Scaffold: A Technical Guide to Its Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the central scaffold of essential biomolecules like nucleic acids and a plethora of medicinally active compounds. The strategic introduction of a sulfur atom, creating thio-substituted pyrimidines, dramatically expands the chemical space and unlocks a remarkable array of potential applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of thio-substituted pyrimidines, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices and present self-validating protocols, offering a comprehensive resource grounded in scientific integrity.

I. The Medicinal Chemistry Landscape of Thio-Substituted Pyrimidines

The incorporation of a thio-group into the pyrimidine ring imparts unique physicochemical properties that enhance biological activity. This has led to the development of numerous potent therapeutic agents across various disease areas.

A. Anticancer Activity: Targeting Key Signaling Pathways

Thio-substituted pyrimidines have emerged as a privileged scaffold in the design of novel anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in tumor growth and proliferation.[1]

One of the most well-established anticancer mechanisms of thio-substituted pyrimidines is the inhibition of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3][4] Thieno[2,3-d]pyrimidine derivatives, in particular, have shown significant promise as VEGFR-2 inhibitors.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[2][3] Molecular docking studies have revealed that the thieno[2,3-d]pyrimidine core can form key hydrogen bond interactions with amino acid residues in the ATP-binding pocket of VEGFR-2, contributing to their high binding affinity and inhibitory potency.[3]

Signaling Pathway: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidines

VEGFR2_Inhibition cluster_cell Endothelial Cell cluster_kinase Kinase Domain VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Thienopyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 Binds ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling and its inhibition by thieno[2,3-d]pyrimidines.

This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidine derivatives, which can be adapted based on the desired substitutions.

Step 1: Synthesis of the Thiophene Intermediate

  • Combine equimolar amounts of an appropriate active methylene nitrile, an aldehyde, and elemental sulfur in ethanol.

  • Add a catalytic amount of a base, such as triethylamine or piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core

  • Dissolve the 2-aminothiophene-3-carbonitrile derivative in an excess of formic acid or a mixture of formic acid and acetic anhydride.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

  • The thieno[2,3-d]pyrimidin-4(3H)-one can be further functionalized at various positions. For example, chlorination of the 4-position can be achieved using phosphoryl chloride (POCl₃).

  • The resulting 4-chloro-thieno[2,3-d]pyrimidine can then undergo nucleophilic substitution reactions with various amines or other nucleophiles to introduce diverse side chains.

Data Presentation: Anticancer Activity of Thio-Substituted Pyrimidines

Compound ClassSpecific DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidineCompound 17fHCT-116 (Colon)2.80 ± 0.16[3]
Thieno[2,3-d]pyrimidineCompound 17fHepG2 (Liver)4.10 ± 0.45[3]
Thiazolo[4,5-d]pyrimidineCompound 2bIGROV1 (Ovarian)Growth % -5.14 at 10⁻⁵ M[5]
2-Thiopyrimidine/Chalcone HybridCompound 9nK-562 (Leukemia)0.77[6]
B. Antiviral Activity: A Host-Directed Approach

Thio-substituted pyrimidines, particularly thiopurines like 6-thioguanine (6-TG), have demonstrated potent antiviral activity against a range of viruses, including influenza A virus and coronaviruses.[7][8][9][10][11] Their mechanism of action is particularly intriguing as it represents a host-directed antiviral strategy, which may offer a higher barrier to the development of viral resistance.[7]

Many viruses rely on the host cell's endoplasmic reticulum (ER) for the synthesis and processing of their glycoproteins.[7] Thiopurines like 6-TG have been shown to induce the Unfolded Protein Response (UPR), a cellular stress response that is activated when misfolded proteins accumulate in the ER.[7][8][9] The activation of the UPR by these compounds selectively disrupts the synthesis and maturation of viral glycoproteins without significantly affecting host protein synthesis.[7][8] This leads to a reduction in the production of infectious viral particles. The UPR is a complex signaling network involving three main sensor proteins: IRE1, PERK, and ATF6. Thiopurine-induced UPR activation leads to the downstream expression of genes that can ultimately impede viral replication.[7][8]

Signaling Pathway: Antiviral Mechanism of Thiopurines via UPR Activation

UPR_Antiviral cluster_cell Infected Host Cell Virus Virus (e.g., Influenza) ER Endoplasmic Reticulum (ER) Virus->ER Viral Glycoprotein Synthesis Misfolded_Viral_Proteins Accumulation of Misfolded Viral Glycoproteins ER->Misfolded_Viral_Proteins Thiopurine Thiopurine (e.g., 6-Thioguanine) Thiopurine->ER Induces ER Stress UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) Misfolded_Viral_Proteins->UPR_Sensors Activates UPR_Activation UPR Activation UPR_Sensors->UPR_Activation Glycoprotein_Disruption Disruption of Viral Glycoprotein Synthesis & Maturation UPR_Activation->Glycoprotein_Disruption Viral_Replication_Inhibition Inhibition of Viral Replication Glycoprotein_Disruption->Viral_Replication_Inhibition

Caption: Thiopurines activate the UPR, disrupting viral glycoprotein synthesis.

This protocol describes a general method for evaluating the antiviral activity of thio-substituted pyrimidines using a plaque reduction assay.

Step 1: Cell Culture and Virus Propagation

  • Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in appropriate growth medium.

  • Propagate the virus stock in the host cells and determine the viral titer (plaque-forming units per milliliter, PFU/mL).

Step 2: Cytotoxicity Assay

  • Determine the non-toxic concentration range of the test compounds on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

Step 3: Plaque Reduction Assay

  • Seed host cells in 6-well plates and grow to confluency.

  • Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing various concentrations of the test compound (below the cytotoxic level) and a solidifying agent (e.g., agar or methylcellulose).

  • Incubate the plates at the optimal temperature for virus replication.

  • After the incubation period (typically 2-3 days), fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The concentration that reduces the plaque number by 50% (IC₅₀) is determined.

Data Presentation: Antiviral Activity of Thio-Substituted Pyrimidines

Compound ClassSpecific DerivativeTarget VirusHost Cell LineIC₅₀ (µM)Reference
Pyrimidine ThioglycosideCompound 6fSARS-CoV-2Vero E615.41[12]
Pyrimidine ThioglycosideCompound 6eSARS-CoV-2Vero E618.47[12]
Pyrimidine ThioglycosideCompound 10aH5N1MDCK83% inhibition at 0.25 µM[13]
Pyrimidine ThioglycosideCompound 10bH5N1MDCK86% inhibition at 0.25 µM[13]
C. Antifungal and Antimicrobial Activity

Thio-substituted pyrimidines also exhibit significant potential as antifungal and antimicrobial agents. Their broad spectrum of activity makes them attractive candidates for the development of new treatments for infectious diseases.[14]

Some pyrimidine-based fungicides are known to act by inhibiting the NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[15][16] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death. While the exact mechanism for all thio-substituted pyrimidines is not fully elucidated, this represents a key target for many antifungal pyrimidine derivatives.

This protocol outlines a common method for assessing the in vitro antifungal activity of compounds.[15][17]

Step 1: Preparation of Test Compounds and Fungal Cultures

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture the target fungal strains (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

Step 2: Poison Plate Assay

  • Prepare PDA medium and autoclave it.

  • While the medium is still molten, add the test compound at the desired final concentration.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture.

  • Incubate the plates at the optimal temperature for fungal growth.

  • After a defined incubation period, measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.

Data Presentation: Antifungal Activity of Thio-Substituted Pyrimidines

Compound ClassSpecific DerivativeTarget FungusEC₅₀ (µg/mL)Reference
Benzimidazole Pyrimidine ThioetherCompound 4mBotrytis cinerea0.13[18]
Pyrimidine containing AmideCompound 5oPhomopsis sp.10.5[17]

II. Thio-Substituted Pyrimidines in Materials Science: Pioneering Organic Electronics

Beyond their medicinal applications, thio-substituted pyrimidines are gaining traction in the field of materials science, particularly in the development of organic semiconductors for electronic devices.[19] The introduction of the thio-group can significantly influence the electronic properties of the pyrimidine core, making these compounds promising building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

A. Rationale for Use in Organic Electronics

The pyrimidine ring itself is an electron-deficient system, and the introduction of a thioether linkage can further modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule or polymer.[19] This tunability of the electronic bandgap is crucial for designing materials with desired charge transport properties. Furthermore, the sulfur atom can facilitate intermolecular interactions, promoting molecular packing and enhancing charge mobility in the solid state.

B. Synthesis and Characterization of Pyrimidine-Based Conjugated Polymers

The synthesis of pyrimidine-containing conjugated polymers can be achieved through various polymerization techniques, including aldol condensation reactions.[20]

This protocol provides a general method for the synthesis of these polymers.[20]

Step 1: Monomer Synthesis

  • Synthesize a 2-alkoxy-4,6-dimethylpyrimidine monomer. This can be achieved by reacting 2,4-dichloro-6-methylpyrimidine with the corresponding sodium alkoxide.

Step 2: Polymerization

  • Dissolve the 2-alkoxy-4,6-dimethylpyrimidine monomer and an aromatic dialdehyde in a suitable solvent (e.g., THF).

  • Add a strong base, such as potassium tert-butoxide, to initiate the aldol condensation reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

The synthesized polymers are typically characterized by a range of techniques to determine their structure, molecular weight, and optoelectronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).[21]

  • UV-Visible Absorption Spectroscopy: To study the electronic absorption properties and determine the optical bandgap.[21]

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties.[21]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymers.[21]

Data Presentation: Properties of a Pyrimidine-Based Conjugated Polymer

Polymerλₘₐₓ (solution, nm)λₘₐₓ (film, nm)HOMO (eV)LUMO (eV)Bandgap (eV)
P1425430-5.85-3.202.65

Data adapted from a study on pyrimidine-containing conjugated polymers.[20]

III. Conclusion and Future Perspectives

Thio-substituted pyrimidines represent a remarkably versatile class of compounds with significant and expanding applications in both medicinal chemistry and materials science. Their ability to interact with a wide range of biological targets makes them a continuing source of inspiration for the development of new anticancer, antiviral, and antifungal agents. The exploration of their host-directed antiviral mechanisms opens up new avenues for combating drug resistance. In the realm of materials science, the tunable electronic properties of thio-substituted pyrimidine-based polymers position them as promising candidates for the next generation of organic electronic devices.

Future research in this field will likely focus on the rational design of more potent and selective therapeutic agents through a deeper understanding of their structure-activity relationships and mechanisms of action. In materials science, the development of novel synthetic methodologies to create well-defined and highly ordered thio-substituted pyrimidine-based materials will be crucial for unlocking their full potential in high-performance electronic applications. The convergence of these two fields may also lead to the development of innovative theranostic agents and biocompatible electronic materials.

IV. References

  • Slaine, P. D., Kleer, M., Duguay, B. A., Pringle, E. S., Kadijk, E., Ying, S., Balgi, A., Roberge, M., McCormick, C., & Khaperskyy, D. A. (2021). Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. Journal of Virology, 95(11), e00453-21. --INVALID-LINK--

  • Gawel, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. --INVALID-LINK--

  • Slaine, P. D., et al. (2021). Thiopurines activate an antiviral unfolded protein response that blocks influenza A virus glycoprotein accumulation. Journal of Virology, JVI.00453-21. --INVALID-LINK--

  • Slaine, P. D., et al. (2021). Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. ResearchGate. --INVALID-LINK--

  • Slaine, P. D., et al. (2020). Thiopurines activate an antiviral unfolded protein response that blocks viral glycoprotein accumulation in cell culture infection model. ResearchGate. --INVALID-LINK--

  • Neelaveni, K., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. --INVALID-LINK--

  • Hassan, A. S., et al. (2017). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 22(12), 2123. --INVALID-LINK--

  • Slaine, P. D., et al. (2020). Thiopurines activate an antiviral unfolded protein response that blocks viral glycoprotein accumulation in cell culture infection model. bioRxiv. --INVALID-LINK--

  • Eissa, I. H., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. --INVALID-LINK--

  • Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890–16904. --INVALID-LINK--

  • Eissa, I. H., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. --INVALID-LINK--

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--

  • Vamvounis, G., et al. (2014). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 5(10), 3474-3481. --INVALID-LINK--

  • Kaur, M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 246-257. --INVALID-LINK--

  • Neelaveni, K., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. --INVALID-LINK--

  • Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

  • Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

  • Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890-16904. --INVALID-LINK--

  • Eissa, I. H., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086. --INVALID-LINK--

  • Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ResearchGate. --INVALID-LINK--

  • Vamvounis, G., et al. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 4(6), 1933-1939. --INVALID-LINK--

  • Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890-16904. --INVALID-LINK--

  • Abu-Zaied, M. A., et al. (2022). Synthesis of novel pyridine and pyrimidine thioglycoside phosphoramidates for the treatment of COVID-19 and influenza A viruses. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. --INVALID-LINK--

  • Wang, Y., et al. (2021). Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea. Pest Management Science, 77(12), 5529-5536. --INVALID-LINK--

  • Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

  • Zhang, L., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(1), 1083-1094. --INVALID-LINK--

  • Abuelizz, H. A., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1333-1349. --INVALID-LINK--

  • Goto, H., et al. (2010). Liquid Crystalline π-Conjugated Copolymers Bearing a Pyrimidine Type Mesogenic Group. International Journal of Molecular Sciences, 11(11), 4561-4577. --INVALID-LINK--

  • Schewe, T., et al. (1973). [Action of the systemic fungicide dexon on several NADH dehydrogenases]. Acta Biologica et Medica Germanica, 31(1), 75-88. --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2023). Synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Journal of Population Therapeutics and Clinical Pharmacology, 30(16), 112-123. --INVALID-LINK--

  • Yuan, H., et al. (2023). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 71(38), 13837-13853. --INVALID-LINK--

  • Kumar, M., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 5(58), 46995-46999. --INVALID-LINK--

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2023). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 28(22), 7578. --INVALID-LINK--

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. --INVALID-LINK--

  • Szychta, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785. --INVALID-LINK--

References

An In-depth Technical Guide to 2-(Carboxymethylthio)-4-methylpyrimidine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and a wide range of pharmaceuticals.[1][2][3] Among the vast landscape of pyrimidine derivatives, 2-(Carboxymethylthio)-4-methylpyrimidine and its analogs represent a class of compounds with significant therapeutic potential. The strategic placement of the carboxymethylthio group at the 2-position and a methyl group at the 4-position of the pyrimidine ring provides a unique combination of electronic and steric properties, making these molecules attractive candidates for drug discovery and development.[4]

This technical guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to the synthesis of its analogs and their potential applications in modern drug development. We will delve into the rationale behind experimental designs, provide detailed protocols, and present data in a clear, accessible format to empower researchers in their quest for novel therapeutics.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

Table 1: Predicted and Known Physicochemical Properties of this compound and a Related Analog.

PropertyThis compound5-Methoxy-2-(methylthio)pyrimidin-4-ol
CAS Number 46118-95-0[6]1671-08-5[3]
Molecular Formula C7H8N2O2S[6]C6H8N2O2S
Molecular Weight 184.22 g/mol [6]172.21 g/mol
Melting Point 187-192 °C[]198-200 °C
Boiling Point (Predicted) 367.4°C at 760 mmHg[]Not Available
Appearance (Predicted) Crystalline solid[5]Crystalline solid
Solubility (Predicted) Soluble in polar solvents[5]Soluble in polar solvents

It is important to note that the 4-hydroxyl group in the analog significantly impacts its properties.[3]

Experimental Protocol for Determining Melting Point

The melting point is a critical indicator of a compound's purity. The following protocol outlines a standard method for its determination.

Materials:

  • Capillary tubes

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Sample of the synthesized compound

  • Mortar and pestle

Procedure:

  • Ensure the sample is completely dry.

  • Finely grind a small amount of the sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

  • A sharp melting point range (1-2 °C) is indicative of a pure compound.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives is a key area of research, as it allows for the creation of a diverse library of compounds for biological screening.[8] The most common synthetic routes involve the condensation of a pyrimidine-2-thione precursor with an appropriate alkylating agent.[9]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Start Starting Materials (e.g., 4-methyl-pyrimidine-2-thione) Reaction Reaction with Alkylating Agent (e.g., Chloroacetic Acid) Start->Reaction Base Catalyst Purification Purification (Recrystallization or Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Purity Purity Analysis (HPLC) NMR->Purity InVitro In Vitro Assays (e.g., Enzyme Inhibition) Purity->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) Purity->CellBased

Caption: A generalized workflow for the synthesis and characterization of this compound analogs.

Detailed Synthesis Protocol for this compound

This protocol describes a common method for synthesizing the parent compound.

Materials:

  • 4-methylpyrimidine-2-thione

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 4-methylpyrimidine-2-thione in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Add a solution of chloroacetic acid in water dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Biological Activities and Therapeutic Potential

Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][10][11] The introduction of a thioether linkage and a carboxylic acid moiety in this compound opens up possibilities for diverse biological interactions. These functional groups can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[5]

Potential Mechanisms of Action

The structural features of this compound and its analogs suggest several potential mechanisms of action that could be exploited for therapeutic benefit.

MoA_Pathway cluster_outcomes Cellular Outcomes Compound This compound and Analogs Enzymes Enzyme Inhibition (e.g., Kinases, DHFR) Compound->Enzymes Receptors Receptor Modulation (e.g., GPCRs) Compound->Receptors DNA DNA Intercalation/ Groove Binding Compound->DNA Apoptosis Induction of Apoptosis Enzymes->Apoptosis CellCycle Cell Cycle Arrest Enzymes->CellCycle AntiInflammatory Anti-inflammatory Effects Receptors->AntiInflammatory DNA->Apoptosis DNA->CellCycle Antimicrobial Antimicrobial Activity

Caption: Potential molecular targets and resulting cellular outcomes for this compound and its analogs.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of the core scaffold, Structure-Activity Relationship (SAR) studies are crucial. By systematically modifying the substituents on the pyrimidine ring, researchers can identify key structural features that enhance potency and selectivity.

Key areas for modification include:

  • The 4-position: Replacing the methyl group with other alkyl or aryl groups can influence steric interactions with the target protein.

  • The 5-position: Introducing various substituents can modulate the electronic properties and lipophilicity of the molecule.

  • The carboxymethylthio side chain: Esterification or amidation of the carboxylic acid can improve cell permeability and alter the pharmacokinetic profile.

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics. Their synthetic accessibility and the diverse biological activities associated with the pyrimidine core make them an attractive area for further investigation.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a wider range of analogs to explore a broader chemical space.

  • Target identification and validation: Elucidating the specific molecular targets of the most active compounds.

  • In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in relevant animal models.

This technical guide has provided a foundational understanding of this compound, from its synthesis and physicochemical properties to its potential biological applications. By leveraging the information and protocols presented herein, researchers can accelerate their efforts in the discovery and development of new and effective drugs based on this versatile scaffold.

References

Foreword: The Enduring Versatility of the 2-Thiopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemistry and Biological Significance of 2-Thio-Containing Pyrimidines

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures, offering a robust framework for the development of novel therapeutic agents. The pyrimidine ring is one such scaffold, fundamental to the very code of life as a component of nucleobases.[1][2] The introduction of a sulfur atom at the C-2 position, creating the 2-thiopyrimidine core, dramatically expands the chemical and biological versatility of this heterocycle. This modification provides an additional site for functionalization, influences the molecule's electronic properties, and often imparts a wide spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive literature review of 2-thio-containing pyrimidines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, delve into the mechanistic underpinnings of their diverse biological effects, and provide actionable experimental protocols. Our goal is to present this information not as a static collection of data, but as a dynamic field of ongoing discovery, rich with opportunity for future innovation.

Synthetic Strategies: Building the 2-Thiopyrimidine Core

The construction of the 2-thiopyrimidine ring is a well-established area of organic synthesis, with several reliable methods at the chemist's disposal. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale. The most prevalent approaches are based on cyclization processes.[4][5]

The Biginelli and Related [3+3] Condensation Reactions

One of the most classic and enduring methods for synthesizing dihydropyrimidines and their thio-analogs is the Biginelli reaction. In its canonical form, this is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or, for our purposes, thiourea.

The selection of thiourea is the critical step that installs the C=S bond at the 2-position. The reaction is typically acid-catalyzed, proceeding through a series of intermediates to form the heterocyclic ring.[1] This method is valued for its operational simplicity and the ability to generate structurally diverse libraries of compounds by varying the three core components.

Experimental Protocol: General Synthesis of Dihydropyrimidine-2(1H)-thiones via Biginelli Condensation

Objective: To provide a representative, self-validating protocol for the synthesis of a 2-thiopyrimidine core structure.

Materials:

  • Aromatic aldehyde (e.g., p-alkylbenzaldehyde) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and ethanol.

  • Stir the mixture to achieve a homogeneous suspension.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure dihydropyrimidine-2(1H)-thione.[1]

Synthesis from Chalcones

Another powerful and versatile method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea in the presence of a base.[3][6] This approach is particularly useful for creating 4,6-diaryl-substituted thiopyrimidines.

The causality here is a classic Michael addition followed by intramolecular cyclization and dehydration. The basic conditions deprotonate the thiourea, which then acts as a nucleophile, attacking the β-carbon of the chalcone. The resulting intermediate cyclizes to form the six-membered ring. This method's popularity stems from the ready availability and synthetic accessibility of a vast array of chalcone precursors.

Chalcone_Synthesis_Workflow A Aromatic Aldehyde + Methyl Ketone B Chalcone (α,β-Unsaturated Ketone) A->B Aldol Condensation (Base cat.) D 4,6-Diaryl-dihydropyrimidine-2-thione B->D Michael Addition & Cyclization (Base cat.) C Thiourea C->D E S-Alkylation (e.g., with Alkyl Halide) D->E Further Functionalization F 2-Alkylthio-4,6-diarylpyrimidine E->F

Caption: General workflow for synthesizing 2-alkylthiopyrimidines from chalcones.

Further Functionalization: S-Alkylation

The exocyclic sulfur atom at the C-2 position is not merely a structural feature; it is a reactive handle for further chemical modification.[4] One of the most common subsequent reactions is S-alkylation. By treating the pyrimidine-2-thione with a base (such as triethylamine or sodium hydroxide) and an alkylating agent (like benzyl halides or 2-(chloromethyl)-1H-benzimidazole), a variety of 2-(alkylthio)pyrimidines can be readily prepared.[1][6] This functionalization is critical, as it allows for the introduction of diverse substituents that can modulate the compound's steric and electronic properties, profoundly impacting its biological activity.

A Spectrum of Biological Activity

The 2-thiopyrimidine scaffold is a cornerstone of numerous compounds with a broad range of pharmacological effects. The presence of the thio-group is often decisive in conferring this biological activity.[3]

Anticancer Activity

A significant body of research has focused on 2-thiopyrimidines as potential anticancer agents.[2][3][7] Their mechanisms of action are diverse, highlighting the scaffold's ability to interact with multiple biological targets.

  • Enzyme Inhibition: Certain derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation. For example, some function as thymidylate synthase inhibitors, similar to the well-known anticancer drug 5-Fluorouracil (5-FU).[3] Others have demonstrated moderate inhibitory activity against cyclin-dependent kinases like CDK-1.[8]

  • Signaling Pathway Modulation: A particularly promising avenue of research involves the inhibition of the Signal Transducer and Activator of Transcription (STAT) protein family, especially STAT3 and STAT5a.[3][9] These proteins are often overactivated in various cancers, leading to tumorigenesis. Hybrid molecules combining the 2-thiopyrimidine core with a chalcone moiety have been designed as dual inhibitors of STAT3 and STAT5a, leading to apoptosis in tumor cells.[3][9]

STAT_Inhibition_Pathway GF Growth Factor (e.g., Cytokine) Receptor Receptor Tyrosine Kinase (e.g., JAK) GF->Receptor Binds STAT STAT3 / STAT5a (Inactive Monomer) Receptor->STAT Phosphorylates pSTAT Phosphorylated STAT (Active) Receptor->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Gene Activates Apoptosis Apoptosis Gene->Apoptosis Prevents Inhibitor 2-Thiopyrimidine Derivative Inhibitor->pSTAT Inhibits Phosphorylation Inhibitor->Apoptosis Induces

Caption: Mechanism of anticancer action via inhibition of the STAT3/STAT5a pathway.

  • Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of novel 2-thiopyrimidine derivatives against a wide range of human cancer cell lines, including leukemia (K-562), breast (MCF-7), colon (HT-29), and liver (HepG2).[7][9][10][11] Some compounds, such as certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, have shown potent activity with IC₅₀ values in the low micromolar range.[12]

Antimicrobial and Antiviral Activity

The 2-thiopyrimidine scaffold is also a prolific source of antimicrobial and antiviral agents.[1][4][13]

  • Antibacterial Action: Derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[1][6][14] For instance, certain 2-(benzylthio)pyrimidines are effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.[1] Structure-activity relationship (SAR) studies indicate that the presence of specific substituents, such as a nitro group on the benzyl ring, can enhance activity against S. aureus.[1]

  • Antiviral Potential: The structural similarity to natural nucleobases makes these compounds prime candidates for antiviral drug development. Indeed, various derivatives have demonstrated activity against herpes simplex virus (HSV-1), varicella-zoster virus (VZV), and Human Immunodeficiency Virus (HIV).[1][3][13] For example, 2'-deoxy-5-ethyl-4'-thiouridine has shown a broad spectrum of activity against HSV-1, HSV-2, and VZV.[13]

Summary of Antimicrobial Activity
Compound ClassTarget OrganismActivity (MIC)Reference
2-(Benzylthio)pyrimidines (e.g., 6c)Staphylococcus aureus (MDR)125 µg/mL[1]
2-(Benzimidazolylmethylthio)pyrimidines (e.g., 6m)S. aureus & E. coli (MDR)500 µg/mL[1]
4,6-Diaryl-2-alkylthiopyrimidines (e.g., 5b, 5d, 5e)S. aureus, B. subtilis, E. coliSignificant Activity[6]
Pyrimidin-2-thiol analoguesS. aureus, B. subtilis, E. coli0.91 - 0.96 µM/mL[14]
Other Pharmacological Roles

The biological versatility of 2-thiopyrimidines extends to other therapeutic areas:

  • Anti-inflammatory and Analgesic: Certain derivatives have shown good anti-inflammatory and analgesic properties in preclinical models.[2][8]

  • Platelet Aggregation Inhibition: Some 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been identified as potent inhibitors of ADP-induced platelet aggregation, a key process in thrombosis.[15]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from numerous studies allows for the deduction of key structure-activity relationships that can guide future drug design.

  • The Importance of the C-2 Substituent: The nature of the group attached to the exocyclic sulfur atom is a primary determinant of activity. Large, aromatic moieties like benzyl and benzimidazolyl groups often confer potent antibacterial activity.[1]

  • Influence of Ring Substituents: For antibacterial agents, electron-withdrawing groups (e.g., -NO₂, -Cl) on aryl rings attached to the core often enhance potency.[1][14]

  • Hybridization Strategy: The molecular hybridization approach, which combines the 2-thiopyrimidine scaffold with another pharmacologically active moiety like chalcone, has proven highly effective in creating potent anticancer agents with dual-inhibitory mechanisms.[3][9]

Future Perspectives

The study of 2-thio-containing pyrimidines remains a vibrant and promising field of medicinal chemistry. While the scaffold's potential as a source of anticancer and antimicrobial agents is well-documented, significant opportunities remain. Future research should focus on:

  • Mechanism of Action Studies: For many active compounds, the precise molecular target remains unknown. Elucidating these mechanisms is crucial for rational drug design and optimization.

  • Exploration of New Chemical Space: While S-alkylation is common, exploring a wider range of functionalizations at the C-2 position and other points on the pyrimidine ring could yield novel activities.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for lead compounds is essential to identify candidates with favorable drug-like properties.[9]

  • Combating Drug Resistance: Given their efficacy against multidrug-resistant bacteria, 2-thiopyrimidines represent a valuable starting point for developing new antibiotics to address this growing global health crisis.

The 2-thiopyrimidine core, with its synthetic tractability and proven biological relevance, is poised to remain a structure of high interest for the foreseeable future, promising a continued contribution to the discovery of new and effective therapeutic agents.

References

"discovery and history of methylpyrimidine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Methylpyrimidine Compounds

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, represents one of the most vital scaffolds in the theater of life and the arsenal of modern medicine.[1][2] Its derivatives are fundamental to the very code of life, forming the nucleobases cytosine, thymine, and uracil in DNA and RNA.[2][3] The strategic addition of a methyl group to this core structure gives rise to methylpyrimidines, a class of compounds whose history is deeply intertwined with landmark discoveries in nutrition, antibacterial chemotherapy, and synthetic chemistry. This guide provides a comprehensive exploration of the discovery and history of methylpyrimidine compounds, from their foundational synthesis in the 19th century to their contemporary roles as life-saving drugs and advanced agricultural agents. We will delve into the causality behind key experimental choices, elucidate the mechanisms that confer their potent biological activities, and provide detailed protocols for their synthesis, offering a resource for researchers, scientists, and professionals in drug development.

Part 1: The Genesis of Pyrimidine Chemistry

The story of methylpyrimidines begins with the foundational understanding of their parent structure, pyrimidine. While derivatives like alloxan were known in the early 19th century, the systematic study of this heterocyclic family truly commenced in the latter half of the century.[1]

A pivotal moment arrived in 1879 when French chemist Armand Gautier Grimaux reported the synthesis of barbituric acid from urea and malonic acid, a reaction that produced a core pyrimidine structure.[1] However, it was the German chemist Arthur Pinner who initiated the systematic investigation of pyrimidines in 1884.[1] Pinner developed a method to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines, a reaction that would become a cornerstone of heterocyclic chemistry.[1][4][5] In 1885, he formally proposed the name “pyrimidin” for this class of compounds.[1] The unsubstituted parent pyrimidine ring itself was first prepared in 1900 by Siegmund Gabriel and James Colman, who achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[1]

These early synthetic explorations laid the critical groundwork for the discovery and development of the more complex, biologically active methylpyrimidine compounds that would follow.

Classical Synthetic Methodologies: Building the Core

The ability to construct the pyrimidine ring with specific substitutions is central to the development of novel compounds. Two classical methods, the Pinner Synthesis and the Bredereck Synthesis, have been particularly influential.

Pinner Pyrimidine Synthesis

Developed by Arthur Pinner, this synthesis is a robust method for creating 2-substituted pyrimidines.[1][6] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester or β-diketone) with an amidine.[4][5][6][7] This reaction is highly valued for its ability to directly install a substituent at the 2-position of the pyrimidine ring, a common feature in many pharmacologically active molecules.

Causality in Experimental Choice: The selection of an amidine as the N-C-N source is crucial. The amidine's structure directly dictates the substituent at the 2-position of the final pyrimidine. The β-dicarbonyl compound provides the remaining carbon atoms of the ring, and its substituents determine the pattern at positions 4, 5, and 6. The acidic or basic catalyst is necessary to promote the key condensation and cyclization steps.[4]

Experimental Protocol: Pinner Synthesis of a 2-Substituted-4-Methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the chosen amidine hydrochloride and one equivalent of ethyl acetoacetate (a β-keto ester) in absolute ethanol.

  • Base Addition: Add one equivalent of a strong base, such as sodium ethoxide, to the solution. The base deprotonates the amidine hydrochloride, liberating the free amidine for reaction.

  • Condensation & Cyclization: Reflux the reaction mixture for 4-6 hours. During this time, the amidine undergoes nucleophilic attack on the carbonyl carbons of the ethyl acetoacetate, leading to condensation and subsequent intramolecular cyclization.

  • Workup & Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Pinner_Synthesis Pinner Synthesis Mechanism cluster_mech Reaction Pathway Amidine Amidine (R-C(=NH)NH2) step1 Nucleophilic Attack Amidine->step1 Reacts with cluster_mech cluster_mech Dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->step1 Product 2-Substituted Pyrimidine step2 Dehydration & Cyclization step1->step2 Forms intermediate step2->Product Yields Bredereck_Synthesis Bredereck Synthesis Mechanism cluster_mech Reaction Pathway Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) step1 Enamine Formation Diketone->step1 Formamide Formamide (HCONH2) Formamide->step1 step2 Reaction with Formamide Formamide->step2 Product 4,6-Disubstituted Pyrimidine step1->step2 step3 Cyclization & Dehydration step2->step3 step3->Product Sulfadiazine_Synthesis Sulfadiazine Synthesis Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide + AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide SulfonylChloride 4-Acetylaminobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride Intermediate5 Acetanilide Derivative SulfonylChloride->Intermediate5 Condensation with Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Intermediate5 Sulfadiazine Sulfadiazine Intermediate5->Sulfadiazine Hydrolysis NaOH NaOH (Hydrolysis) NaOH->Sulfadiazine

References

Spectroscopic Characterization of 2-(Carboxymethylthio)-4-methylpyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Carboxymethylthio)-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this guide furnishes detailed, field-proven protocols for acquiring high-quality spectroscopic data across multiple platforms: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this document presents a robust, predictive analysis of the expected spectral features, grounded in the foundational principles of spectroscopy and supported by data from structurally related pyrimidine derivatives. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, identification, and characterization of novel pyrimidine-based compounds.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The title compound, this compound, incorporates several key functional groups that suggest its potential as a modulator of biological processes: the pyrimidine ring, a thioether linkage, and a carboxylic acid moiety. Accurate and comprehensive spectroscopic characterization is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. This guide provides the essential theoretical and practical framework for achieving this.

Below is the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents for spectroscopic analysis and for general handling and storage.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S[3]
Molecular Weight 184.22 g/mol [3]
Melting Point 187-192 °C
Boiling Point 367.4 °C at 760 mmHg
Flash Point 176 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

Experimental Protocol for NMR Spectroscopy

Rationale: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the carboxylic acid proton, which might exchange with protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. DMSO-d₆ will allow for the observation of all protons. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to approximately 0-15 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[6]

    • The spectral width should be set to approximately 0-200 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on the analysis of the molecule's structure and comparison with known data for similar pyrimidine and thio-substituted compounds.[7][8][9]

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.0broad singlet1H
H5 (pyrimidine)~7.0doublet1H
H6 (pyrimidine)~8.5doublet1H
-S-CH₂-~3.9singlet2H
-CH₃~2.5singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170
C2 (pyrimidine)~168
C4 (pyrimidine)~165
C6 (pyrimidine)~158
C5 (pyrimidine)~118
-S-CH₂-~35
-CH₃~24

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy

Rationale: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

Step-by-Step Protocol (ATR):

  • Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Predicted FTIR Absorption Bands

The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.[10][11][12]

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1730 - 1700Strong
C=N and C=C stretch (pyrimidine)1600 - 1475Medium to Strong
C-O stretch (carboxylic acid)1300 - 1200Strong
C-S stretch800 - 600Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Step-by-Step Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis: Determine the accurate mass of the molecular ion and propose elemental compositions. Analyze the fragmentation pattern to corroborate the proposed structure.

Predicted Mass Spectrometry Data

The predicted molecular ion and fragmentation patterns are based on the compound's structure and known fragmentation pathways of pyrimidine and thioether compounds.[1][13][14]

Table 5: Predicted Mass Spectrometry Fragments

m/z (charge-to-mass ratio)Proposed Fragment
185.035[M+H]⁺
183.020[M-H]⁻
140.038[M+H - COOH]⁺
126.043[M+H - CH₂COOH]⁺
95.053[4-methylpyrimidine]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrimidine ring.

Experimental Protocol for UV-Vis Spectroscopy

Rationale: A polar protic solvent like ethanol or methanol is a good choice as it is transparent in the UV region and will readily dissolve the compound. The pH of the solution can influence the absorption spectrum of molecules with acidic or basic functional groups.[15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol. Perform serial dilutions to obtain solutions with absorbances in the linear range of the spectrophotometer (typically 0.1-1.0).[16]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Absorption

The pyrimidine ring is the primary chromophore in this molecule. The substituents will influence the position of the absorption maximum.

Table 6: Predicted UV-Vis Absorption Maxima

TransitionPredicted λmax (nm)
π → π*~260 - 280

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the efficient and accurate characterization of a novel compound.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) MS->NMR FTIR FTIR Spectroscopy (Identify Functional Groups) NMR->FTIR UV_Vis UV-Vis Spectroscopy (Analyze Electronic Transitions) FTIR->UV_Vis Data_Integration Integrate All Spectroscopic Data UV_Vis->Data_Integration Structure_Confirmation Confirm Structure and Purity Data_Integration->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has outlined a comprehensive strategy for the spectroscopic characterization of this compound. By following the detailed experimental protocols and utilizing the predictive spectral data as a benchmark, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. This foundational characterization is a critical first step in unlocking its potential in drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Carboxymethylthio)-4-methylpyrimidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic molecules with a wide array of therapeutic applications. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine ring an attractive starting point for the design of novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[2][3] This guide focuses on a specific, yet highly versatile derivative: 2-(Carboxymethylthio)-4-methylpyrimidine . We will explore its synthesis, potential as a drug design scaffold, and provide detailed protocols for its biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and suitability as a drug candidate.[4][5]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S[6]
Molecular Weight 184.22 g/mol [6]
Appearance Light yellow fine crystalline powder[6]
Melting Point 187-192 °C[6]
Boiling Point 367.4°C at 760 mmHg[6]
Density 1.37 g/cm³[6]

Synthetic Strategy: A Reliable Path to the Core Scaffold

The synthesis of this compound is typically achieved through a straightforward and efficient two-step process, which is amenable to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-methylpyrimidine-2-thiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrimidine (1.0 eq) in a suitable alcohol solvent, such as ethanol.

  • Addition of Thiourea: Add thiourea (1.1 eq) to the solution.

  • Base-Catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide, to initiate the cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product, 4-methylpyrimidine-2-thiol, will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: S-Alkylation to yield this compound

  • Dissolution: Suspend the synthesized 4-methylpyrimidine-2-thiol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (1.5 eq), to deprotonate the thiol group, forming a thiolate intermediate.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature. Stir for 12-18 hours.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, this compound. Filter, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain a purified product.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis Our_Compound This compound Derivative Our_Compound->RTK Inhibition Our_Compound->Proliferation

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of pyrimidine-based compounds, a cornerstone of medicinal chemistry and drug development. Pyrimidine scaffolds are integral to a vast array of biologically active molecules, including established therapeutics.[1][2] This document offers a curated selection of robust synthetic methodologies, from classical multi-component reactions to modern palladium-catalyzed cross-couplings. Each protocol is presented with an emphasis on the underlying chemical principles, practical execution, and methods for purification and characterization, empowering researchers to confidently synthesize and functionalize this critical heterocyclic motif.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif present in a multitude of natural and synthetic compounds with profound biological activities.[2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its central role in the structure of DNA and RNA.[3] Beyond its role in nucleic acids, the pyrimidine core is a privileged scaffold in medicinal chemistry, featuring in a wide range of approved drugs with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the pyrimidine ring, which allows for substitution at multiple positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide will explore several key synthetic strategies to access and diversify this important class of compounds.

Classical Approaches to Pyrimidine Ring Synthesis

The Biginelli Reaction: A Time-Honored Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[4][5] The resulting DHPMs are valuable intermediates and have shown a range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[4]

Mechanism and Rationale: The reaction mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][6] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidine product.[4] The choice of an acid catalyst is crucial for promoting the condensation and cyclization steps.

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7]

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Ethyl acetoacetate

  • Urea

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol).[7]

  • Add 5 mL of 95% ethanol to the flask to dissolve the reactants.

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture as a catalyst.[7]

  • Heat the reaction mixture to reflux with constant stirring for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath (0°C) to induce precipitation of the product.[7]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Pinner Pyrimidine Synthesis: Condensation of Amidines and 1,3-Dicarbonyls

The Pinner synthesis is a versatile method for preparing a wide range of substituted pyrimidines. The core of this reaction is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, typically in the presence of an acid or base catalyst.[9][10] This approach allows for the synthesis of pyrimidines with various substitution patterns, depending on the choice of the dicarbonyl component and the amidine.

Mechanism and Rationale: The reaction proceeds through the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.[11] The use of anhydrous conditions is often crucial to prevent the hydrolysis of the amidine starting material or key intermediates, which can significantly lower the yield.[12]

Optimized Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine [12]

Materials:

  • β-Diketone (e.g., Acetylacetone)

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride)

  • Sodium Ethoxide

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to maintain anhydrous conditions.[12]

  • In a flask containing anhydrous ethanol, dissolve the β-diketone (1 equivalent).

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add the amidine hydrochloride (1.1 equivalents) to the β-diketone solution.

  • Slowly add the sodium ethoxide solution to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux under an inert atmosphere for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[12]

Modern Synthetic Methodologies for Pyrimidine Functionalization

While classical methods are effective for constructing the pyrimidine core, modern cross-coupling reactions have revolutionized the functionalization of pre-existing pyrimidine scaffolds, allowing for the introduction of a wide array of substituents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures.[13] This reaction is highly effective for the arylation of halogenated pyrimidines, which are readily available starting materials.[2] The electron-deficient nature of the pyrimidine ring makes halopyrimidines excellent substrates for this transformation.[13]

Catalytic Cycle and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the halopyrimidine to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity.[2]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OH)2) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2][13]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed 1,4-dioxane/water (2:1 v/v)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.5 mol%).[13]

  • Add 6 mL of the degassed 1,4-dioxane/water solvent mixture to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15 minutes with stirring.[13]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling [13]

ParameterVariationYield (%)
Catalyst (5 mol%) Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
Solvent 1,4-dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)52
DMF/H₂O (2:1)48
Base K₂CO₃65
Na₂CO₃60
Cs₂CO₃72
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[14] It provides a powerful method for introducing amino substituents onto the pyrimidine ring, which is a common feature in many biologically active molecules.[15]

Mechanism and Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a suitable phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.[14]

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Heating Heat in an Inert Atmosphere Reactants->Heating Extraction Aqueous Work-up and Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrimidine [15][16]

Materials:

  • Halogenated pyrimidine (e.g., 2-bromopyrimidine)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or dichlorobis(triphenylphosphine)Pd(II))

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the halogenated pyrimidine (1 equivalent), the amine (1.2 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4 equivalents).

  • Add anhydrous toluene to the tube via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110°C) with stirring for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis: A Green and Efficient Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[17] These advantages include dramatically reduced reaction times, often from hours to minutes, improved yields, and cleaner reaction profiles.[1][17] The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.[1] This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.[1]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis [17][18]

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)
Thiazolopyrimidine Synthesis 24 hours, 42-55%8 minutes, 69-88%
Fused Pyrimidine Synthesis Long reaction times, moderate yields10 minutes, good yields

Purification and Characterization of Pyrimidine Derivatives

The successful synthesis of a pyrimidine derivative is contingent upon its effective purification and thorough characterization.

Purification Techniques

The choice of purification method depends on the physical and chemical properties of the target compound.

  • Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[19]

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina).[8] It is particularly useful for purifying non-crystalline solids or oils.

  • High-Performance Liquid Chromatography (HPLC): For highly polar pyrimidine derivatives that are challenging to purify by conventional methods, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[19]

Characterization Methods

The structure and purity of the synthesized pyrimidine derivatives must be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.[20][21][22][23][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[20][25]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.[21]

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing further confirmation of its molecular formula.[21]

Safety Precautions

The synthesis of pyrimidine derivatives involves the use of various chemicals, some of which may be hazardous. It is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[26]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile or toxic reagents.[26]

  • Handling of Reagents: Exercise caution when handling strong acids, bases, and flammable solvents. Keep flammable liquids away from ignition sources.[26]

  • Waste Disposal: Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of pyrimidine-based compounds is a dynamic and evolving field with profound implications for drug discovery and materials science. This guide has provided a detailed overview of both classical and modern synthetic methodologies, complete with practical experimental protocols. By understanding the underlying principles and mastering these techniques, researchers can effectively design and synthesize novel pyrimidine derivatives with desired properties. The continued development of efficient and sustainable synthetic methods will undoubtedly fuel further innovation in this critical area of chemical science.

References

Application Notes and Protocols: Evaluating 2-(Carboxymethylthio)-4-methylpyrimidine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Kinase Inhibition and the Potential of 2-(Carboxymethylthio)-4-methylpyrimidine

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved small-molecule kinase inhibitors.[3] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.

This document provides a comprehensive guide for the evaluation of This compound , a novel compound featuring the promising pyrimidine core, as a potential kinase inhibitor. While direct inhibitory data for this specific molecule is not yet broadly published, its structural motifs suggest a strong rationale for its investigation. The presence of the carboxymethylthio group at the 2-position offers a potential site for interaction with the kinase hinge region or solvent-exposed areas, while the 4-methylpyrimidine provides a foundational anchor within the ATP pocket.

Herein, we present a structured, field-proven approach to systematically characterize the kinase inhibitory potential of this compound, from initial biochemical screening to cellular target engagement and functional impact. These protocols are designed to be self-validating, providing researchers with a robust framework for generating high-quality, reproducible data.

Part 1: Initial Biochemical Potency and Selectivity Profiling

The first critical step in evaluating a new compound is to determine its direct inhibitory effect on purified kinase enzymes. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate.[4] A tiered approach is recommended, starting with a broad screen against a panel of kinases to identify initial hits, followed by dose-response studies to determine potency (IC50).

Workflow for Biochemical Profiling

G cluster_0 Biochemical Evaluation A Compound Synthesis & Quality Control of This compound B Primary Kinase Screening (e.g., KinomeScan or similar panel) A->B Submit for screening C Hit Identification (Kinases with >50% inhibition) B->C Analyze data D IC50 Determination (Dose-Response Assay) C->D Validate hits E Mechanism of Action Studies (e.g., ATP Competition Assay) D->E Characterize binding F Data Analysis & Selectivity Profiling D->F E->F

Caption: Workflow for the biochemical evaluation of a novel kinase inhibitor.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a homogenous, luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method suitable for high-throughput screening and IC50 determination.[5]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

Materials:

  • This compound (test compound)

  • Recombinant Kinase of interest (e.g., MAP4K4, PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series is common.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Include "no enzyme" controls for background subtraction.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase, ideally at the Km value for the substrate.[5]

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[5]

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase to accurately determine competitive inhibition.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ConcentrationRationale
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.[4]
ATP Concentration At or near KmMimics physiological conditions and allows for accurate determination of ATP-competitive inhibitors.[2]
Enzyme Concentration Varies (e.g., 1-10 nM)Should be optimized to ensure the reaction is linear over the incubation time.
Substrate Concentration At or near KmEnsures the reaction rate is sensitive to inhibition.

Part 2: Cellular Target Engagement and Functional Assays

While biochemical assays are essential for determining direct enzyme inhibition, they do not capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and engagement with the target protein in its native state.[6] Therefore, cell-based assays are a critical next step.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Procedure Outline:

  • Cell Culture: Grow the cells of interest to confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heating: Heat the intact cells or cell lysates across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Target Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

Expected Outcome: If this compound binds to the target kinase, it will increase the thermal stability of the kinase, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of the compound to inhibit the kinase's activity within a cell by monitoring the phosphorylation status of a known downstream substrate.[7]

Signaling Pathway Example: A Hypothetical MAPK Cascade

Let's assume this compound is hypothesized to target a kinase in the MAPK pathway (e.g., MEK1/2).

G cluster_0 MAPK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK1/2 (Potential Target) D->E phosphorylates F ERK1/2 E->F phosphorylates G Transcription Factors (e.g., c-Myc, AP-1) F->G H Gene Expression (Proliferation, Survival) G->H I 2-(Carboxymethylthio)- 4-methylpyrimidine I->E inhibits

Caption: Hypothetical inhibition of the MAPK pathway by the test compound.

Procedure:

  • Cell Culture and Starvation: Culture appropriate cells (e.g., HeLa, A549) and serum-starve them overnight to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the cells with a dose-range of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to activate the target pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated form of the substrate (e.g., phospho-ERK1/2) and the total form of the substrate (e.g., total-ERK1/2) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Determine the concentration of this compound that results in a 50% reduction in substrate phosphorylation (cellular IC50).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent biochemical inhibition of a kinase or a family of kinases, confirmed target engagement in cells, and a corresponding decrease in downstream signaling—would provide a strong rationale for further preclinical development. Subsequent studies could include broader kinome selectivity profiling, ADME/Tox studies, and evaluation in animal models of disease. The combination of rigorous biochemical and cellular assays is paramount to successfully navigating the path from a promising chemical scaffold to a validated therapeutic candidate.[6]

References

Application Notes & Protocols: A Guide to the Synthesis of 2-Thioalkyl Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including several FDA-approved drugs.[1][2][3] The introduction of an alkylthio group at the 2-position of the pyrimidine ring creates the 2-thioalkyl pyrimidine motif, a privileged structure that significantly enhances the therapeutic potential of the parent heterocycle.[2] Molecules incorporating this feature exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, analgesic, and antihypertensive properties.[1][4][5][6] The sulfur atom not only influences the molecule's electronic properties and binding interactions but also serves as a versatile synthetic handle for further functionalization.

This guide provides an in-depth exploration of the primary methodologies for synthesizing 2-thioalkyl pyrimidines. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective synthetic routes.

Core Synthetic Strategies: An Overview

The construction of 2-thioalkyl pyrimidines can be broadly approached via three principal strategies, each with distinct advantages depending on the desired substitution pattern, scale, and available starting materials.

  • Sequential Approach (Cyclocondensation followed by S-Alkylation): This is the most traditional and versatile method. It involves the initial formation of a 2-thioxopyrimidine (also known as a 2-thiouracil derivative) intermediate, which is subsequently alkylated on the sulfur atom.[5]

  • One-Pot Condensation: An efficiency-focused approach where a pre-functionalized S-alkylisothiourea is directly condensed with a 1,3-dicarbonyl compound, bypassing the isolation of the 2-thioxopyrimidine intermediate.[7][8]

  • Domino and Multi-component Reactions: Advanced methods that construct the target molecule through a cascade of reactions in a single pot, often from three or more starting materials.[1][4]

This guide will focus on the first two strategies, as they represent the most common, robust, and adaptable methods for laboratory and process chemistry applications.

Method 1: The Sequential Approach - Cyclocondensation & S-Alkylation

This two-step pathway offers maximum flexibility in synthesizing diverse analogs. The key is the initial formation of a stable 2-thioxopyrimidine intermediate.

Part A: Cyclocondensation to Form the 2-Thioxopyrimidine Core

The foundational reaction for building the pyrimidine ring is the condensation of a compound containing an N-C-N fragment (most commonly, thiourea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent).[9]

Causality and Mechanism: The reaction is typically catalyzed by either an acid or a base. In a base-catalyzed reaction with a β-ketoester like ethyl acetoacetate, the base generates an enolate from the ketoester. This nucleophilic enolate attacks one of the thiourea's electrophilic carbons. A series of intramolecular condensation and dehydration steps follows, ultimately leading to the stable heterocyclic 2-thioxopyrimidine ring. The Biginelli reaction is a well-known multi-component variant of this process.[5][10][11]

Figure 1: General workflow for the cyclocondensation step.

Part B: S-Alkylation of the 2-Thioxopyrimidine Intermediate

Once the 2-thioxopyrimidine is formed, the introduction of the alkyl group is achieved via a nucleophilic substitution reaction.

Causality and Mechanism: 2-Thioxopyrimidines exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[12] In the presence of a base (e.g., pyridine, potassium carbonate, sodium hydride), the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily attacks an alkyl electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form the C-S bond, yielding the final 2-thioalkyl pyrimidine product.[5][13] The choice of base and solvent is critical to favor S-alkylation over potential N-alkylation, which can be a competing side reaction.[13][14]

G Thioxopyrimidine Thioxopyrimidine Thiolate_Anion Thiolate_Anion Thioxopyrimidine->Thiolate_Anion + Base - H+ Base Base Product 2-Thioalkyl Pyrimidine Thiolate_Anion->Product + R-X - X- Alkyl_Halide R-X

Figure 2: Mechanism of S-alkylation on a 2-thioxopyrimidine intermediate.

Method 2: One-Pot Synthesis from S-Alkylisothiourea

This streamlined approach is highly efficient for preparing certain libraries of compounds where the alkylthio group is determined from the start.

Causality and Mechanism: This method directly condenses a commercially available or easily prepared S-alkylisothiourea salt with a β-ketoester.[7][8] The reaction circumvents the need to isolate the potentially unstable or pungent 2-thioxopyrimidine intermediate. A recently developed and highly effective protocol utilizes a sequential base/acid mediation.[7][15] A base like diisopropylethylamine (DIPEA) initiates the condensation at low temperatures, after which the addition of a strong acid like trifluoromethanesulfonic acid (TfOH) promotes the final cyclization and dehydration at elevated temperatures. This one-pot, two-step sequence offers mild conditions and broad functional group tolerance.[7][15]

Figure 3: Workflow for the one-pot synthesis method.

Comparative Summary of Synthetic Methods

MethodKey ReactantsGeneral ConditionsAdvantagesDisadvantages & Considerations
Sequential (Method 1) Thiourea, 1,3-Dicarbonyl, Base, Alkyl HalideTwo distinct steps: 1) Cyclization (often reflux). 2) Alkylation (often room temp to reflux).Highly versatile; allows for diversification at the alkylation step from a common intermediate. Robust and well-documented.Longer overall process; requires isolation of an intermediate; potential for N-alkylation side products.
One-Pot (Method 2) S-Alkylisothiourea, 1,3-Dicarbonyl, Base, AcidOne-pot, sequential addition of base then acid with temperature change (e.g., 0°C to 50°C).[7][15]More efficient (fewer steps and purifications). Avoids handling of 2-thioxopyrimidine. Milder conditions are possible.[7]Less flexible, as the alkyl group is fixed from the start. S-alkylisothiourea reagents may be less common than thiourea.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of an Intermediate: 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

(Based on the Biginelli Reaction)[5][11]

This protocol describes the synthesis of a dihydropyrimidine-2-thione, a common precursor for S-alkylation.

Materials and Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.06 g

  • Ethyl Acetoacetate: 10 mmol, 1.30 g

  • Thiourea: 15 mmol, 1.14 g

  • Ethanol (absolute): 20 mL

  • Concentrated Hydrochloric Acid (HCl): ~0.5 mL

  • Catalyst (e.g., Ceric Ammonium Nitrate): 1 mol% (optional, for rate enhancement)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To the 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ethanol (20 mL).

  • Add a few drops of concentrated HCl as a catalyst.

  • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes.

  • A crystalline solid should precipitate. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the 2-thioxopyrimidine intermediate.

Protocol 2: S-Alkylation: Synthesis of 2-(Methylthio)-1,4-dihydropyrimidine derivative[5]

This protocol details the methylation of the 2-thioxo group.

Materials and Reagents:

  • 2-Thioxopyrimidine intermediate (from Protocol 1): 10 mmol

  • Methyl Iodide: 11 mmol, 1.56 g (0.68 mL)

  • Methanol: 20 mL

  • Pyridine: 37 mmol, 2.92 g (3.0 mL)

  • Crushed Ice

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Place the 2-thioxopyrimidine intermediate (10 mmol) and methyl iodide (11 mmol) in the round-bottom flask with methanol (20 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction slightly, then add pyridine (37 mmol) and reflux for an additional 10 minutes.[5]

  • After cooling the reaction mixture to room temperature, pour it onto ~200 g of crushed ice and stir vigorously for 5-10 minutes.

  • A solid precipitate of the 2-thioalkyl pyrimidine will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure using analytical methods such as ¹H NMR, IR, and Mass Spectrometry.[5][16] The ¹H NMR should show a new singlet peak around 2.3-2.5 ppm corresponding to the S-CH₃ protons.[5]

Protocol 3: One-Pot Synthesis of 4-Pyrimidone-2-thioether[7][15]

This protocol describes the modern, one-pot base/acid-mediated condensation.

Materials and Reagents:

  • S-Alkylisothiouronium salt (e.g., S-methylisothiouronium iodide): 1.1 equivalents

  • β-Ketoester (e.g., Ethyl acetoacetate): 1.0 equivalent (e.g., 5.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF): to make a 0.33 M solution

  • Diisopropylethylamine (DIPEA): 1.1 equivalents

  • Trifluoromethanesulfonic acid (TfOH): 1.0 equivalent

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Ice bath and heating bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the S-alkylisothiouronium salt (1.1 eq) and the β-ketoester (1.0 eq).

  • Add enough 2-MeTHF to achieve a concentration of 0.33 M with respect to the β-ketoester.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (1.1 eq) dropwise via syringe. Stir the reaction at 0°C. Monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Once the initial condensation is complete, add TfOH (1.0 eq) dropwise to the cold mixture.

  • Remove the ice bath and heat the reaction to 50°C for 3-5 hours to drive the cyclization and dehydration.

  • Upon completion, cool the reaction to room temperature. Perform an appropriate aqueous work-up (e.g., dilute with ethyl acetate, wash with sodium bicarbonate solution and brine).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure 2-thioalkyl pyrimidine.

References

Application Notes and Protocols for the Analysis of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethylthio)-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by pyrimidine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The purity and stability of such compounds are critical for their use in research and drug development. This document provides a comprehensive guide to the analytical methods for the characterization, quantification, and stability assessment of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to be robust and reliable, ensuring the generation of high-quality data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Melting Point 187-192 °C[3]
Boiling Point 367.4 °C at 760 mmHg[3]
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in polar organic solvents and aqueous basesInferred from structure

I. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and separating it from any degradation products, process impurities, or other related substances. This ensures that the measured concentration of the API is not falsely elevated by co-eluting species.

Rationale for Method Design

A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of this compound. The combination of a C18 stationary phase with a polar mobile phase (typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol) is a versatile and widely used approach for the separation of a broad range of pharmaceutical compounds, including pyrimidine derivatives. A gradient elution is recommended to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is selected based on the presence of the pyrimidine chromophore, which is expected to absorb in the UV region.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_std Prepare Standard Solutions (e.g., 1 mg/mL stock) hplc_system HPLC System with C18 Column and UV Detector prep_std->hplc_system prep_sample Prepare Sample Solutions (e.g., in mobile phase) prep_sample->hplc_system gradient Gradient Elution (Water/Acetonitrile) hplc_system->gradient detection UV Detection (e.g., 254 nm) gradient->detection specificity Specificity/ Forced Degradation detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development and validation.

Detailed Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 columns are a good starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA broad gradient to ensure elution of a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA standard injection volume.
Detector Diode Array Detector (DAD)Allows for spectral analysis to assess peak purity.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material in the mobile phase to achieve a final concentration within the linear range of the method.

3. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should show adequate separation of the parent peak from any degradation products.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. The carboxylic acid and thioether functionalities may require derivatization to improve volatility and chromatographic performance.

Rationale for Method Design

The presence of a carboxylic acid group in this compound reduces its volatility, making direct GC analysis challenging. Derivatization to a more volatile ester, such as a methyl or silyl ester, is recommended. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach for derivatizing carboxylic acids and other active hydrogen-containing functional groups. Electron ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (e.g., in Pyridine) derivatize Derivatization (e.g., with BSTFA) dissolve->derivatize gc_system GC-MS System with Capillary Column derivatize->gc_system temp_program Temperature Program gc_system->temp_program ms_detection Mass Spectrometry Detection (EI, Scan Mode) temp_program->ms_detection peak_id Peak Identification (Library Search) ms_detection->peak_id quantification Quantification (Internal Standard) peak_id->quantification

Caption: Workflow for GC-MS analysis of impurities.

Detailed Protocol

1. Instrumentation and Analytical Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA widely used and reliable system for routine analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas compatible with MS detection.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized sample.
Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program that should provide good separation.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation.
MS Quadrupole Temp 150 °CA typical quadrupole temperature.
Scan Range m/z 40-500A broad scan range to capture the parent ion and fragments.

2. Sample Derivatization and Preparation:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Potential impurities could arise from the synthesis, such as unreacted starting materials or byproducts from side reactions.

III. Acid-Base Titration for Assay

A simple acid-base titration can be employed for the quantitative determination of the carboxylic acid moiety of this compound, providing a cost-effective method for assaying the bulk material.

Rationale for Method Design

The carboxylic acid group can be neutralized by a strong base, such as sodium hydroxide. A potentiometric titration is recommended as it provides a more accurate and objective endpoint determination compared to a colorimetric indicator, especially if the sample solution is colored. The use of a non-aqueous solvent may be necessary if the compound has limited solubility in water.

Experimental Workflow for Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Suitable Solvent (e.g., Ethanol/Water) weigh_sample->dissolve potentiometric Potentiometric Titration with Standardized NaOH dissolve->potentiometric std_titrant Standardize NaOH Titrant std_titrant->potentiometric endpoint Determine Equivalence Point potentiometric->endpoint assay Calculate Assay (%) endpoint->assay

Caption: Workflow for acid-base titration.

Detailed Protocol

1. Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Ethanol (or other suitable solvent)

  • Potentiometric autotitrator with a pH electrode

  • Analytical balance

2. Procedure:

  • Accurately weigh approximately 150 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and water.

  • Immerse the pH electrode in the solution and stir.

  • Titrate with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

3. Calculation:

The percentage assay can be calculated using the following formula:

Assay (%) = (V × M × 184.22) / (W × 10)

Where:

  • V = Volume of NaOH at the equivalence point (mL)

  • M = Molarity of NaOH

  • 184.22 = Molecular weight of this compound

  • W = Weight of the sample (mg)

IV. Method Validation

All analytical methods intended for quality control should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.

Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the analysis of this compound. The stability-indicating HPLC method is essential for purity and stability testing, while GC-MS offers a powerful tool for impurity identification. The acid-base titration serves as a straightforward method for assaying the bulk material. Proper validation of these methods is paramount to ensure the reliability of the data generated.

References

Application Notes and Protocols for the Synthesis of Selective MMP-13 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting MMP-13 in Disease

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2][3] A primary function of MMP-13 is the cleavage of type II collagen, the main structural component of articular cartilage.[4][5][6][7][8] Under normal physiological conditions, the expression and activity of MMP-13 are tightly regulated.[3] However, in pathological states such as osteoarthritis (OA), rheumatoid arthritis, and cancer, its expression is significantly upregulated.[1][3][4][9] This overexpression leads to excessive breakdown of cartilage, contributing directly to the progressive joint degeneration seen in OA.[5][6][8] Consequently, the selective inhibition of MMP-13 has emerged as a promising therapeutic strategy for the treatment of these conditions, particularly as a disease-modifying approach for OA.[4][7][9][10]

Early efforts in developing MMP inhibitors were hampered by a lack of selectivity, leading to off-target effects and dose-limiting side effects, collectively known as musculoskeletal syndrome (MSS).[10][11][12] This has driven the focus of current research towards the development of highly selective MMP-13 inhibitors to minimize adverse effects while maximizing therapeutic efficacy.[10]

Mechanism of Action-Guided Synthesis: Targeting the MMP-13 Active Site

The design of selective MMP-13 inhibitors is guided by the unique structural features of its active site. Like other MMPs, MMP-13 contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues.[13] This zinc ion is crucial for the enzyme's catalytic activity.[14] A key feature that distinguishes MMP-13 from other MMPs is its large S1' specificity pocket, which is a deep, hydrophobic subsite adjacent to the catalytic zinc.[6][11][15] The unique size and shape of this pocket can be exploited to achieve inhibitor selectivity.

There are two primary strategies for designing MMP-13 inhibitors:

  • Zinc-Chelating Inhibitors: These compounds contain a functional group, known as a zinc-binding group (ZBG), that directly coordinates with the catalytic zinc ion.[2][9] Common ZBGs include hydroxamates and carboxylic acids.[9][15][] While often potent, early zinc-chelating inhibitors lacked selectivity, as they could bind to the zinc ion in other metalloenzymes.[13] Modern approaches focus on optimizing the inhibitor's scaffold to create specific interactions with the S1' pocket, thereby enhancing selectivity for MMP-13.

  • Non-Zinc-Chelating Inhibitors: To overcome the selectivity issues associated with ZBGs, a newer class of inhibitors has been developed that do not directly interact with the catalytic zinc.[11][13][15][17] These inhibitors achieve their potency and selectivity by binding within the S1' specificity pocket and its surrounding loop.[11][15] This approach has led to the development of highly selective compounds, such as those based on pyrimidine dicarboxamide and diaryl ether scaffolds.[11][12][18]

Below is a diagram illustrating the general mechanism of MMP-13 inhibition.

MMP13_Inhibition cluster_enzyme MMP-13 Active Site MMP13 MMP-13 Enzyme Cleavage Substrate Cleavage & Cartilage Degradation MMP13->Cleavage Catalyzes No_Cleavage Inhibition of Cleavage & Cartilage Protection MMP13->No_Cleavage Blocked by Inhibitor S1_pocket S1' Specificity Pocket Zinc Catalytic Zn²⁺ Substrate Type II Collagen (Substrate) Substrate->MMP13 Binds to Active Site Inhibitor Selective Inhibitor Inhibitor->MMP13 Binds to Active Site/S1' Pocket

Caption: Mechanism of MMP-13 inhibition.

Key Synthetic Strategies for a Non-Zinc-Chelating MMP-13 Inhibitor

A common and effective strategy for synthesizing non-zinc-chelating MMP-13 inhibitors involves a modular approach, often utilizing cross-coupling reactions to construct the core scaffold, followed by functional group manipulations to introduce key interacting moieties. A representative example is the synthesis of inhibitors based on a diaryl ether or biaryl core.

The general synthetic workflow often involves the following key transformations:

  • Core Scaffold Formation: Suzuki or other palladium-catalyzed cross-coupling reactions are frequently employed to create a central biaryl linkage.[11][13] This allows for the modular connection of two distinct aromatic or heteroaromatic systems.

  • Introduction of the S1' Binding Moiety: One of the aromatic rings is typically functionalized with a group designed to occupy the deep S1' pocket. This often involves the installation of hydrophobic or specifically shaped substituents.

  • Functionalization of the Second Aromatic Ring: The other aromatic ring is modified to interact with other regions of the active site or to improve physicochemical properties such as solubility and metabolic stability.[19]

  • Final Moiety Installation: In the final steps, key functional groups, such as amides or other polar groups that can form hydrogen bonds with the enzyme, are introduced.[13]

The following diagram illustrates a generalized synthetic workflow.

Synthetic_Workflow Start Aryl Halide (Building Block 1) Suzuki Suzuki Coupling Start->Suzuki Boronic_Acid Aryl Boronic Acid (Building Block 2) Boronic_Acid->Suzuki Biaryl_Core Biaryl Core Structure Suzuki->Biaryl_Core Functionalization1 Modification of Ring 1 (S1' binding) Biaryl_Core->Functionalization1 Intermediate1 Functionalized Intermediate Functionalization1->Intermediate1 Functionalization2 Modification of Ring 2 (Solubility/PK) Intermediate1->Functionalization2 Final_Intermediate Advanced Intermediate Functionalization2->Final_Intermediate Final_Step Final Moiety Installation (e.g., Amidation) Final_Intermediate->Final_Step Final_Product Selective MMP-13 Inhibitor Final_Step->Final_Product

Caption: Generalized synthetic workflow for a biaryl-based MMP-13 inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative Biaryl MMP-13 Inhibitor

This protocol describes the synthesis of a selective, non-zinc-chelating MMP-13 inhibitor based on published methodologies.[11][13]

Scheme 1: Synthesis of a Biaryl MMP-13 Inhibitor

(Please note: This is a representative protocol. Researchers should adapt it based on their specific target molecule and consult original literature for detailed conditions.)

Step 1: Suzuki Coupling to Form the Biaryl Core

  • To a solution of a suitable bromofuran (1.0 eq) and an arylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl intermediate.

Step 2: Benzylic Bromination

  • Dissolve the biaryl intermediate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude benzylic bromide is often used in the next step without further purification.

Step 3: Alkylation

  • To a solution of a suitable nucleophile (e.g., a thioxopyrimidinone) (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude benzylic bromide from the previous step (1.1 eq) in DMF dropwise.

  • Stir the reaction at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 4: Final Amide Coupling

  • Hydrolyze any ester protecting groups on the molecule using standard conditions (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOAt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the final product by preparative HPLC to yield the pure MMP-13 inhibitor.

Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized inhibitor should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound and key intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by analytical HPLC, typically aiming for >95% purity.

Protocol for In Vitro MMP-13 Inhibition Assay

This protocol outlines a standard fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against MMP-13.[20]

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Synthesized inhibitor (dissolved in DMSO)

  • Control inhibitor (e.g., NNGH)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.

  • Add 88 µL of assay buffer to all wells.

  • Add 5 µL of diluted recombinant MMP-13 enzyme to each well (except for the no-enzyme control). The final enzyme concentration should be in the low nanomolar range (e.g., 0.5-2 nM), which should be optimized beforehand to give a linear reaction rate.

  • Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well. The final substrate concentration should be at or below its Kₘ value.

  • Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Record the fluorescence intensity every minute for 30-60 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Summary

The optimization of MMP-13 inhibitors often involves systematic modifications to different parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.[11][19] The following table summarizes general SAR trends for a class of biaryl MMP-13 inhibitors.

R¹ Group (S1' Pocket Interaction)R² Group (Solvent-Exposed Region)MMP-13 IC₅₀ (nM)Selectivity vs. other MMPs
Small alkyl (e.g., methyl)Carboxylic acidModerateModerate
Bulky hydrophobic (e.g., cyclohexyl)Carboxylic acidHighGood
Heterocycle (e.g., tetrahydropyran)AmideHighExcellent
Aryl groupSulfonamideHighGood

Data in this table is representative and compiled from general findings in the literature.[11][13][21]

Conclusion

The synthesis of selective MMP-13 inhibitors is a critical area of research with significant therapeutic potential. By leveraging a deep understanding of the enzyme's active site and employing modern synthetic methodologies, researchers can design and create potent and selective compounds. The protocols and strategies outlined in this application note provide a comprehensive guide for scientists and drug development professionals working in this field. Careful synthesis, thorough characterization, and robust biological evaluation are essential for the successful development of novel MMP-13 inhibitors as potential treatments for osteoarthritis and other debilitating diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific alkylation reaction. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis. We diagnose potential causes and provide actionable, step-by-step solutions.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from one or more suboptimal parameters in the reaction setup. The primary reaction is a nucleophilic substitution where the thiolate anion of 4-methyl-2-thiouracil attacks the electrophilic carbon of an alpha-halo-acetic acid. Let's break down the likely causes.

Potential Cause 1: Incomplete Deprotonation of the Thiol Group

The reaction proceeds via an S-alkylation mechanism, which requires the formation of a thiolate anion. This is achieved by deprotonating the thiol group of 4-methyl-2-thiouracil (or its tautomer) with a base. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic thiolate will be low, leading to a slow and incomplete reaction.

Solution:

  • Base Selection: Use a base with a pKa high enough to ensure complete deprotonation of the thiol group (pKa ≈ 8-9). Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective. Sodium carbonate (Na2CO3) can also be used, but may require slightly more forcing conditions.

  • Stoichiometry: Ensure you are using at least one molar equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the equilibrium towards the thiolate.

Potential Cause 2: Suboptimal pH Control

The pH of the reaction medium is critical. A pH that is too low will result in an insufficient concentration of the thiolate nucleophile. A pH that is excessively high can promote unwanted side reactions, such as the hydrolysis of the haloacetic acid or potential degradation of the pyrimidine ring. The ideal pH range for this reaction is typically between 8 and 10.

Solution: Step-by-Step pH-Controlled Reaction Protocol

  • Dissolution: Dissolve the 4-methyl-2-thiouracil in an aqueous solution of the chosen base (e.g., 1M NaOH).

  • pH Adjustment: Slowly add the base solution while monitoring the pH with a calibrated pH meter. Adjust the pH to be within the 9-10 range.

  • Reagent Addition: Prepare a separate solution of chloroacetic acid and neutralize it with a base (e.g., NaOH) to form sodium chloroacetate. This prevents a drastic drop in pH upon its addition. Add this neutralized solution dropwise to the thiouracil solution, maintaining the reaction pH within the target range.

  • Monitoring: Keep monitoring the pH throughout the reaction and make minor adjustments as necessary.

Potential Cause 3: Competing N-Alkylation

The 4-methyl-2-thiouracil starting material has multiple nucleophilic sites (S, N1, and N3). While S-alkylation is generally favored due to the higher nucleophilicity of the soft sulfur atom (a concept explained by Hard-Soft Acid-Base Theory), competing N-alkylation can occur, leading to undesired by-products and reducing the yield of the target molecule.

Solution:

  • Solvent Choice: Using a polar protic solvent like water or ethanol favors S-alkylation. These solvents can solvate the nitrogen atoms through hydrogen bonding, reducing their nucleophilicity relative to the more accessible sulfur atom.

  • Temperature Control: Running the reaction at or slightly above room temperature (e.g., 25-50°C) is generally sufficient for S-alkylation. Higher temperatures can sometimes increase the rate of N-alkylation.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.

G start Low Yield Observed check_base Verify Base Stoichiometry & Strength (≥1.1 eq. of NaOH/KOH?) start->check_base check_ph Monitor Reaction pH (Is it stable in the 8-10 range?) check_base->check_ph No adjust_base Action: Use 1.1-1.2 eq. Strong Base (e.g., NaOH, KOH) check_base->adjust_base Yes check_temp Check Reaction Temperature (Is it controlled, e.g., 25-50°C?) check_ph->check_temp No adjust_ph Action: Use pH meter, add neutralized chloroacetate solution dropwise check_ph->adjust_ph Yes check_purity Analyze Starting Material Purity (Thiouracil & Chloroacetic Acid) check_temp->check_purity No adjust_temp Action: Implement controlled heating (water bath) and monitor check_temp->adjust_temp Yes purify_sm Action: Recrystallize or purify starting materials check_purity->purify_sm Impure success Yield Improved check_purity->success Pure adjust_base->success adjust_ph->success adjust_temp->success purify_sm->success G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiouracil Pyrimidine-SH Thiolate Pyrimidine-S⁻ Thiouracil->Thiolate Fast Base + OH⁻ Thiolate_2 Pyrimidine-S⁻ Water + H₂O Product Pyrimidine-S-CH₂-COOH Thiolate_2->Product Rate-determining step CAA + Cl-CH₂-COOH Chloride + Cl⁻

Technical Support Center: Purification Techniques for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these vital heterocyclic compounds. Pyrimidine scaffolds are central to numerous therapeutic agents, making their efficient and high-purity isolation a critical step in drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common and complex purification issues.

I. Understanding the Purification Challenge

The inherent physicochemical properties of pyrimidine derivatives can present significant purification hurdles. Their polarity, potential for multiple hydrogen bonding sites, and similarity to reaction byproducts often complicate standard purification workflows.[4][5] Common impurities include unreacted starting materials, reagents, and structurally related side-products formed during synthesis.[4][6] Achieving the high purity required for downstream applications, such as biological screening or clinical trials, necessitates a well-designed and often multi-step purification strategy.

Frequently Asked Questions (FAQs): General Purification Issues

Q1: What are the most common initial steps to consider before starting the purification of a crude pyrimidine derivative?

A1: Before proceeding with any purification technique, it is crucial to first analyze the crude reaction mixture. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable information about the number of components, their relative polarities, and the approximate concentration of your target compound.[6][7] This initial assessment will guide the selection of the most appropriate purification method. Additionally, understanding the stability of your compound, particularly its sensitivity to acidic or basic conditions, is essential for choosing the right stationary phase and solvent system.[7]

Q2: My pyrimidine derivative appears to be degrading during purification on silica gel. What are my options?

A2: Degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[7] To mitigate this, you can "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a basic additive, such as 1-3% triethylamine.[8] Alternatively, consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or a reversed-phase C18 silica gel.[9][10]

Q3: How do I choose between recrystallization and column chromatography for my pyrimidine derivative?

A3: The choice depends on the nature of your compound and the impurities. Recrystallization is a cost-effective and often highly efficient method for purifying solid compounds, especially when the impurities have significantly different solubility profiles from the desired product.[6][11] Column chromatography is more versatile and can separate compounds with very similar polarities, making it suitable for complex mixtures or when recrystallization fails.[6][10] Often, a combination of both techniques is employed for achieving high purity.

II. Core Purification Techniques: Troubleshooting and Protocols

This section provides a detailed overview of the most common purification techniques for pyrimidine derivatives, along with troubleshooting guides and step-by-step protocols.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid pyrimidine derivatives based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[6][11]

Troubleshooting Recrystallization
Issue Potential Cause(s) Solution(s)
No crystal formation upon cooling - Solution is not supersaturated (too much solvent used).- The compound is highly soluble in the chosen solvent, even at low temperatures.[9][12]- Evaporate some of the solvent to concentrate the solution and allow it to cool again.[5][9]- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[12]- Try a different solvent or a two-solvent system.[5][9]
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Re-heat the solution and add more solvent. Allow it to cool more slowly.[13]- Try a solvent with a lower boiling point.[9]
Low recovery of purified product - The compound has significant solubility in the cold solvent.[5][9]- Too much solvent was used for washing the crystals.[9]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9][14]- Use a minimal amount of ice-cold solvent to wash the crystals.[9][11]
Colored impurities persist in the crystals - The impurity has similar solubility characteristics to the product and co-crystallizes.[5][9]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5][9]- Perform a second recrystallization.[9]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.[14][15]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[6][14]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6][12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6][12]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[6]

Workflow for Recrystallization

Recrystallization_Workflow crude Crude Pyrimidine Derivative dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of pyrimidine derivatives by recrystallization.

B. Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10]

Troubleshooting Column Chromatography
Issue Potential Cause(s) Solution(s)
Poor separation of spots - Inappropriate solvent system.- Column was packed improperly.- Column was overloaded with the sample.- Optimize the solvent system using TLC; the target compound should have an Rf of ~0.2-0.4.[6][7]- Repack the column carefully to avoid channels or cracks.[7]- Use a larger column or reduce the amount of sample loaded.
Compound won't elute from the column - The solvent system is not polar enough.[7]- The compound is highly polar and strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent (gradient elution).[8]- Consider using a more polar stationary phase or reverse-phase chromatography.
Compound elutes with the solvent front - The solvent system is too polar.[7]- Use a less polar solvent system.[7]
Streaking or tailing of bands - The sample was not loaded in a concentrated band.- The compound is degrading on the column.- Dissolve the sample in a minimal amount of solvent before loading.[6]- Consider deactivating the silica gel or using an alternative stationary phase.[7][8]
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities.[6][7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level. A layer of sand at the top can protect the silica bed.[6][16]

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Carefully apply the sample to the top of the column.[6]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluate in fractions.[6]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[6]

Workflow for Column Chromatography

Chromatography_Workflow crude Crude Pyrimidine Mixture load Load Sample onto Column crude->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: General workflow for purification by column chromatography.

C. Acid-Base Extraction

This technique is particularly useful for separating acidic or basic pyrimidine derivatives from neutral impurities, or vice-versa, by exploiting their different solubilities in aqueous and organic phases at different pH values.[17][18]

Troubleshooting Acid-Base Extraction
Issue Potential Cause(s) Solution(s)
Emulsion formation at the interface - Vigorous shaking of the separatory funnel.- High concentration of dissolved species.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor recovery of the compound after neutralization - The compound is significantly soluble in water even in its neutral form.[19]- Incomplete neutralization.- If the compound is water-soluble, back-extract the aqueous layer with a fresh portion of organic solvent after neutralization.[19]- Check the pH of the aqueous layer to ensure complete neutralization before attempting to collect the precipitate or perform back-extraction.
Precipitation of the salt in the separatory funnel - The salt of the pyrimidine derivative is not very soluble in the aqueous phase.- Add more of the aqueous solution to dissolve the salt.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the pyrimidine derivative in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[18]

  • Extraction: Transfer the organic solution to a separatory funnel. Add an aqueous solution of an appropriate acid (if the pyrimidine is basic) or base (if the pyrimidine is acidic).[18]

  • Separation: Stopper the funnel, invert it, and vent frequently. Shake the funnel to allow for the transfer of the ionized pyrimidine derivative into the aqueous layer. Allow the layers to separate.

  • Isolation: Drain the aqueous layer containing the pyrimidine salt. Repeat the extraction of the organic layer with fresh aqueous solution to ensure complete transfer.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and neutralize with a suitable acid or base to precipitate the purified pyrimidine derivative.

  • Collection: Collect the precipitated solid by vacuum filtration, or if it doesn't precipitate, extract it back into an organic solvent.[19]

D. Advanced and Specialized Techniques

For particularly challenging separations, more advanced techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for obtaining highly pure pyrimidine derivatives, especially for separating isomers or for the final purification step in drug development.[6] Reverse-phase HPLC using C8 or C18 columns is commonly employed.[20] For very polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective alternative.[5]

  • Solid-Phase Extraction (SPE): SPE can be used for the cleanup of pyrimidine samples by partitioning the compound and impurities between a solid phase and a liquid phase.[6] It is often used for sample preparation prior to analysis but can be adapted for small-scale preparative purification.[6]

  • Chiral Chromatography: For the separation of enantiomers of chiral pyrimidine derivatives, specialized chiral stationary phases (CSPs) are required.[21][22] The choice of CSP and mobile phase is critical for achieving enantiomeric resolution.[21][23]

III. Purity Assessment

After purification, it is essential to assess the purity of the pyrimidine derivative.

  • Chromatographic Methods: Analytical HPLC and Gas Chromatography (GC) are powerful tools for determining purity and quantifying trace impurities.[14]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and can also be used for purity assessment (qNMR).[14][24]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.[14]

IV. Conclusion

The successful purification of pyrimidine derivatives is a cornerstone of synthetic and medicinal chemistry. A systematic approach, beginning with a thorough analysis of the crude mixture and a logical selection of purification techniques, is key to overcoming the challenges associated with these important compounds. This guide provides a framework for troubleshooting common issues and implementing robust purification protocols. By understanding the principles behind each technique and anticipating potential difficulties, researchers can significantly improve the efficiency and outcome of their purification efforts.

References

Technical Support Center: Synthesis of Thioether Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thioether pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-S bond formation on the pyrimidine scaffold. Pyrimidine-based thioethers are crucial pharmacophores found in numerous therapeutic agents, but their synthesis is often fraught with challenges ranging from low yields to complex side reactions.[1][2]

This document provides field-proven insights, troubleshooting guides for common experimental failures, and validated protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the planning and execution of thioether pyrimidine synthesis.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyrimidine is failing or showing very low conversion. What are the fundamental requirements I should check?

A1: A successful SNAr reaction hinges on three core factors: the electronic nature of the pyrimidine ring, the position of the leaving group, and the reaction conditions.

  • Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[3] This is typically achieved by the presence of electron-withdrawing groups (EWGs) such as nitro, cyano, or even the pyrimidine nitrogens themselves.

  • Leaving Group Position: SNAr is most effective when the leaving group (e.g., -Cl, -F) is at the C2 or C4 positions.[4] This is because the nitrogen atoms in the ring can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[5][6] Reactions at the C5 position are significantly more difficult.

  • Nucleophile and Conditions: Thiols are potent nucleophiles, but they typically require a base (e.g., K₂CO₃, NaH, DBU) to be deprotonated to the more nucleophilic thiolate. The reaction should be conducted in a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction between the ionic nucleophile and the substrate.

Q2: I am synthesizing a 2,4-dithioether from a 2,4-dichloropyrimidine and I'm getting a mixture of the mono-substituted and di-substituted products. How can I control the selectivity?

A2: Achieving selectivity in di-substituted systems is a common challenge governed by both electronics and reaction stoichiometry. The C4 position is generally more reactive than the C2 position due to superior resonance stabilization of the Meisenheimer intermediate.[5]

  • For Mono-substitution (at C4): Use a slight excess (1.0-1.2 equivalents) of the thiol nucleophile and maintain a lower reaction temperature (e.g., 0 °C to room temperature). Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

  • For Di-substitution: Use a larger excess of the thiol (≥2.2 equivalents) and a stronger base, often with elevated temperatures, to drive the reaction to completion. The second substitution at the less reactive C2 position requires more forcing conditions.

Q3: My palladium-catalyzed C-S cross-coupling (e.g., Buchwald-Hartwig) reaction is sluggish. What are the likely causes?

A3: Transition-metal catalyzed reactions for C-S bond formation can be highly effective but are sensitive to catalyst inhibition.[7][8]

  • Catalyst Poisoning: Sulfur compounds are known to coordinate strongly with palladium, which can poison the catalyst and halt the catalytic cycle.[8] Using specialized ligands (e.g., bulky, electron-rich phosphine ligands like Xantphos or Josiphos) can often mitigate this issue.

  • Purity of Reagents: Ensure all reagents, especially the thiol and the solvent, are free of water and oxygen. Oxidative degradation of the thiol or catalyst deactivation can occur. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is critical.

  • Base Selection: The choice of base is crucial. A base that is strong enough to deprotonate the thiol but does not cause degradation of the substrate or catalyst is required. Bases like Cs₂CO₃ or K₃PO₄ are often effective.

Q4: My final thioether pyrimidine product appears to be degrading during workup or purification. How can I improve its stability?

A4: Thioethers are susceptible to oxidation to the corresponding sulfoxide (M+16) and sulfone (M+32), especially under harsh conditions.

  • Inert Atmosphere: Conduct the aqueous workup and extractions quickly, and consider using degassed solvents to minimize exposure to atmospheric oxygen.

  • Mild Purification: Standard silica gel can be slightly acidic and may promote degradation. Consider deactivating the silica gel by pre-treating it with a triethylamine solution, or use an alternative stationary phase like neutral alumina.[9]

  • Avoid Excessive Heat: Concentrate the product solutions at the lowest possible temperature using a rotary evaporator. If the product is a solid, recrystallization is often a gentler purification method than chromatography.

Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental issues.

Symptom / Observation Possible Cause(s) Suggested Solutions & Rationale
1. Low or No Conversion in SNAr Reaction 1. Insufficient Ring Activation: The pyrimidine ring is not electron-deficient enough. 2. Poor Leaving Group: Chloride can sometimes be a slow leaving group. 3. Weak Nucleophile: The thiol is not sufficiently deprotonated. 4. Suboptimal Solvent: The solvent does not adequately solvate the intermediates.1. Verify Substrate: Confirm the presence of EWGs on the pyrimidine ring. If none are present, SNAr may not be a viable strategy. 2. Change Leaving Group: If possible, synthesize the fluoro- or bromo-pyrimidine analog. Fluoride is an excellent leaving group for SNAr due to its high electronegativity. 3. Increase Base Strength/Equivalents: Switch from a mild base like K₂CO₃ to a stronger one like NaH or DBU to ensure complete formation of the thiolate. 4. Solvent Screening: Switch to a high-boiling polar aprotic solvent like DMSO or NMP and increase the reaction temperature.
2. Formation of Insoluble Byproducts 1. Polymerization: The starting materials or product may be polymerizing under the reaction conditions.[10] 2. Insoluble Salt Formation: The thiolate salt may be precipitating out of the solution.1. Lower Concentration/Temperature: Run the reaction at a lower concentration or temperature to disfavor polymerization pathways. 2. Improve Solubility: Add a co-solvent to improve the solubility of all species. For salt precipitation, a more polar solvent like DMSO may be required.
3. Complex Mixture of Products 1. Lack of Regioselectivity: Nucleophilic attack is occurring at multiple positions on the pyrimidine ring.[11] 2. Side Reactions: The strong base or high temperature is causing undesired reactions, such as ring-opening or condensation.[10]1. Reduce Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.[5] 2. Screen Weaker Bases: A strong base might not be necessary. Screen milder bases (e.g., DIPEA, Cs₂CO₃) that are sufficient to deprotonate the thiol but less likely to induce side reactions.
4. Product Co-elutes with Starting Thiol 1. Similar Polarity: The product and the starting thiol have very similar Rf values. 2. Disulfide Formation: The starting thiol has oxidized to a disulfide (R-S-S-R), which can have a polarity similar to the product.1. Aqueous Wash: During workup, perform a wash with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic unreacted thiol into the aqueous layer. 2. Use a Scavenger Resin: After the reaction, add a thiol-scavenging resin to remove the excess thiol before proceeding with purification.
Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Troubleshooting Workflow for Low-Yield SNAr Reactions

G start Low Yield in SNAr Reaction check_activation Is Pyrimidine Ring Activated (e.g., with EWGs)? start->check_activation check_lg Is Leaving Group at C2 or C4 Position? check_activation->check_lg Yes no_activation SNAr is unfavorable. Consider metal-catalyzed cross-coupling. check_activation->no_activation No check_conditions Optimize Reaction Conditions check_lg->check_conditions Yes wrong_position SNAr is difficult. Consider alternative isomer or synthesis route. check_lg->wrong_position No increase_temp Increase Temperature check_conditions->increase_temp change_solvent Switch to Polar Aprotic Solvent (DMSO, NMP) increase_temp->change_solvent stronger_base Use Stronger Base (e.g., NaH, DBU) change_solvent->stronger_base success Yield Improved stronger_base->success

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

Mechanism: Regioselective SNAr at the C4 Position

The preference for nucleophilic attack at the C4 position of a 2,4-dichloropyrimidine is due to the superior stabilization of the Meisenheimer intermediate.

Caption: Mechanism of SNAr showing the stabilized Meisenheimer intermediate.

Key Synthetic Protocols

The following protocols are generalized but robust starting points for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: General Procedure for SNAr of a Halopyrimidine with a Thiol

This protocol describes a typical procedure for the reaction of a chloropyrimidine with an aliphatic or aromatic thiol.

Materials:

  • 4-Chlorothienopyrimidine derivative (1.0 eq)[12]

  • Thiol (e.g., thiophenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add the 4-chlorothienopyrimidine derivative and potassium carbonate.[12]

  • Add anhydrous DMF via syringe to create a suspension.

  • Add the thiol dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired thioether pyrimidine.

Protocol 2: One-Pot Synthesis of 4-Pyrimidone-2-thioethers

This efficient one-pot method condenses an S-alkylisothiourea with a β-ketoester, which is particularly useful for building complex pyrimidine cores.[13][14]

Materials:

  • S-Alkylisothiouronium salt (e.g., S-methylisothiourea sulfate) (1.1 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Trifluoromethanesulfonic acid (TfOH) (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Stage 1 (Condensation): Dissolve the S-alkylisothiouronium salt and the β-ketoester in 2-MeTHF in a flask and cool the mixture to 0 °C.

  • Add DIPEA dropwise, keeping the temperature at 0 °C. Stir the reaction at this temperature for 12-18 hours.[13] The reaction progress can be monitored for the formation of the vinylogous amide intermediate.

  • Stage 2 (Cyclization): To the same reaction mixture, add TfOH dropwise at 0 °C.

  • After the addition is complete, warm the reaction to 50 °C and stir for 3-5 hours until cyclization is complete (monitored by LC-MS).[13]

  • Cool the mixture, quench with a saturated aqueous solution of sodium bicarbonate, and separate the layers.

  • Extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting 4-pyrimidone-2-thioether can be purified by recrystallization or column chromatography.

References

Technical Support Center: Navigating the Stability of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(Carboxymethylthio)-4-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability-related challenges encountered during experimentation. As a molecule possessing both a pyrimidine core and a thioether linkage, its stability profile is influenced by several factors. This guide provides in-depth, evidence-based troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a multifaceted molecule with potential applications in various research fields. Its structure, featuring a heteroaromatic pyrimidine ring and a flexible thioether side chain terminating in a carboxylic acid, presents unique stability considerations. Understanding these is paramount for accurate experimental design, data interpretation, and formulation development. This guide is built on established principles of chemical stability and degradation pathways observed in analogous structures, providing a robust framework for troubleshooting.

Core Stability Concerns: A Proactive Approach

Proactive management of stability issues begins with understanding the potential degradation pathways. For this compound, the primary points of vulnerability are the thioether bond and the pyrimidine ring system.

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address challenges you may face during your research.

Section 1: Handling and Storage

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer:

For solid this compound, storage in a tightly sealed container in a dry, cool, and well-ventilated place is recommended.[1] To minimize degradation, it is crucial to protect the compound from light and moisture. Refrigeration is also advisable for long-term storage.[2]

Rationale: The thioether linkage is susceptible to oxidation, and the pyrimidine ring can be sensitive to photodegradation.[3] Cool and dry conditions slow down potential hydrolytic and thermal degradation pathways.[4]

Question 2: I've noticed a change in the color of my solid compound over time. What could be the cause?

Answer:

A color change, such as yellowing, can be an indicator of degradation. This is often associated with photodecomposition of the pyrimidine ring or oxidation of the thioether moiety.[5] It is crucial to assess the purity of the compound before use if a color change is observed.

Troubleshooting Steps:

  • Verify Storage: Ensure the compound has been stored with protection from light and in a low-humidity environment.

  • Purity Analysis: Perform an analytical check, such as HPLC, to determine the purity of the material.

  • Disposal: If significant degradation is confirmed, it is best to use a fresh, uncompromised batch of the compound for your experiments.

Section 2: Solution Stability

Question 3: My compound appears to be degrading in aqueous solution. What are the likely causes and how can I mitigate this?

Answer:

Degradation in aqueous solutions is a common issue and can be attributed to hydrolysis or oxidation. The stability will be highly dependent on the pH, temperature, and presence of dissolved oxygen or metal ions in the solution.

Potential Degradation Pathways in Solution:

  • Hydrolysis: The thioether bond can be susceptible to hydrolysis, particularly at non-neutral pH. The carboxymethyl group may also undergo hydrolysis under certain conditions.

  • Oxidation: The thioether is prone to oxidation to the corresponding sulfoxide and subsequently to the sulfone, especially in the presence of reactive oxygen species (ROS) or trace metal catalysts.[2]

Caption: Factors influencing the degradation of the compound in solution.

Troubleshooting Protocol: Enhancing Solution Stability

  • pH Control:

    • Action: Prepare solutions in a buffered system. The optimal pH should be determined experimentally, but starting with a neutral pH (around 7.0-7.4) is advisable.

    • Rationale: Buffers resist pH changes that can catalyze hydrolysis.

  • Temperature Management:

    • Action: Prepare solutions fresh and, if they must be stored, keep them at low temperatures (2-8 °C) and for a minimal duration.

    • Rationale: Lower temperatures decrease the rates of both hydrolysis and oxidation.[4]

  • Minimizing Oxidation:

    • Action: Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon before dissolving the compound. The inclusion of a chelating agent such as EDTA can also be beneficial.

    • Rationale: Removing dissolved oxygen reduces the potential for direct oxidation. EDTA will sequester trace metal ions that can catalyze oxidative degradation.

  • Solvent Choice:

    • Action: If the experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the water activity, which can slow hydrolysis.

    • Rationale: Reducing the concentration of water can decrease the rate of hydrolytic degradation.[6]

Question 4: I am observing unexpected peaks in my HPLC analysis of a recently prepared solution. How can I identify if these are degradation products?

Answer:

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm this, a forced degradation study is the recommended approach.[7][8][9]

Forced Degradation Experimental Protocol:

This protocol is designed to intentionally degrade the compound under controlled stress conditions to generate potential degradation products, which can then be used as markers.

Stress ConditionProcedureRationale
Acidic Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).[10][11]To identify acid-labile sites and generate acid-catalyzed degradation products.
Basic Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.[10][11]To identify base-labile sites and generate base-catalyzed degradation products.
Oxidative Degradation Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.[10]To specifically generate oxidative degradation products, such as the sulfoxide and sulfone.
Thermal Degradation Heat the solid compound or a solution at an elevated temperature (e.g., 80°C) for an extended period.[4][11]To assess the impact of heat on the molecule's stability.
Photodegradation Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a broad-spectrum light source).[10]To evaluate the compound's sensitivity to light and identify photodecomposition products.

Analysis of Forced Degradation Samples:

  • Analyze the stressed samples by a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS).[12][13]

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • The new peaks that appear in the stressed samples are potential degradation products.

  • Mass spectrometry data will be invaluable in identifying the molecular weights of these new species, which can help in elucidating their structures and confirming the degradation pathway.[14][15][16]

Section 3: Formulation and Compatibility

Question 5: I am developing a formulation containing this compound and am concerned about its stability with other excipients. How can I assess this?

Answer:

Excipient compatibility is a critical aspect of formulation development.[17][18] Incompatibility can lead to the degradation of the active compound. A systematic compatibility study is necessary.

Excipient Compatibility Study Workflow:

  • Binary Mixtures: Prepare physical mixtures of your compound with individual excipients in a 1:1 or other relevant ratio.

  • Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

  • Analytical Monitoring: At specified time points, analyze the mixtures using a stability-indicating HPLC method to look for the appearance of degradation products or a significant loss of the parent compound compared to a control sample (compound stored alone).

  • DSC Analysis: Differential Scanning Calorimetry (DSC) can also be used as a screening tool to look for changes in the thermal behavior of the mixtures, which might indicate interactions.

Caption: A workflow for assessing excipient compatibility.

Concluding Remarks

The stability of this compound is a critical parameter that dictates its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation of the thioether and potential hydrolysis—and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. Proactive measures in handling, storage, and experimental design are the cornerstones of maintaining the integrity of this promising molecule.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine ring formation. Instead of a generic overview, we will directly address the specific and often frustrating side reactions that can compromise yield, purity, and experimental timelines. Here, we dissect the root causes of these issues and provide field-tested, actionable solutions grounded in chemical principles.

Section 1: The Biginelli Reaction - A Workhorse Prone to Pitfalls

The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component reaction that, while elegant, is frequently plagued by competing pathways.[1] This section addresses the most common challenges encountered.

FAQ 1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

Answer:

This is a classic and frequent issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing Hantzsch pyridine synthesis pathway alongside your desired Biginelli reaction.[3]

Causality and Mechanism:

The formation of the Hantzsch DHP is a kinetically competitive process. At higher temperatures, the decomposition of urea to ammonia and isocyanic acid is accelerated. The resulting ammonia can then participate in the Hantzsch pathway, which is also thermally promoted.

Troubleshooting Workflow:

  • Temperature Control: This is the most critical parameter. The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP byproduct.[2] For many Biginelli reactions, a moderate temperature of around 60°C is a good starting point, as opposed to refluxing at higher temperatures.[3]

  • Catalyst Selection: The choice of catalyst can steer the reaction towards the desired product. While traditional Brønsted acids can be effective, certain Lewis acids may exhibit higher selectivity for the Biginelli pathway.[4] Experimenting with different Lewis acids like cerium(III) chloride or ytterbium(III) triflate can be beneficial.[5]

  • Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its premature decomposition into ammonia.[2]

FAQ 2: I'm observing a low yield with a significant amount of unreacted starting materials. What are the likely causes and solutions?

Answer:

Low conversion in a Biginelli reaction can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions or reactant purity.[3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[2] The catalyst's role is crucial; without it, product formation is often difficult and yields are poor.[4]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Solvent Choice: The polarity of the solvent can significantly impact reactant solubility and reaction rates. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[3][4]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]

FAQ 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

Answer:

N-acylureas are common byproducts in the Biginelli reaction that can complicate purification. These arise from a competing reaction between the β-ketoester and urea.[2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]

Troubleshooting Diagram: Competing Pathways in the Biginelli Reaction

The following diagram illustrates the desired Biginelli pathway versus the common Hantzsch and Knoevenagel side reactions.

Biginelli_Side_Reactions Aldehyde Aldehyde Hantzsch_Product Hantzsch DHP (Fluorescent Byproduct) Aldehyde->Hantzsch_Product Hantzsch Pathway (favored at high temp) Knoevenagel_Adduct Knoevenagel Adduct (Uncyclized Intermediate) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Acyliminium Acyliminium Ion Aldehyde->Acyliminium [1] Condensation Ketoester β-Ketoester Ketoester->Hantzsch_Product Hantzsch Pathway (favored at high temp) Ketoester->Knoevenagel_Adduct Knoevenagel Condensation Ketoester->Acyliminium [1] Condensation Urea Urea Urea->Acyliminium [1] Condensation Urea_Decomp High Temp. Biginelli_Product Desired DHPM (Biginelli Product) Knoevenagel_Adduct->Biginelli_Product Slow Cyclization Acyliminium->Biginelli_Product [2] Cyclization Ammonia Ammonia (from Urea decomp.) Ammonia->Hantzsch_Product Hantzsch Pathway (favored at high temp) Urea_Decomp->Ammonia

Caption: Competing reaction pathways in the Biginelli synthesis.

Section 2: The Pinner Synthesis and its Challenges

The Pinner synthesis offers an alternative route to pyrimidines but is highly sensitive to reaction conditions, particularly the presence of water.

FAQ 4: I am attempting a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls?

Answer:

The Pinner synthesis can be prone to several side reactions, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Biginelli Reaction with Troubleshooting Modifications

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).

  • Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL). Introduce the catalyst (e.g., a catalytic amount of HCl or a Lewis acid like 10 mol% Yb(OTf)₃).[3][5]

  • Reaction: Stir the mixture at a controlled temperature. Troubleshooting: If fluorescent byproducts are an issue, maintain the temperature at 60°C. If the reaction is sluggish, you may cautiously increase the temperature, monitoring by TLC.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.[3]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for a Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[2]

  • Reagent Addition: Add the amidine hydrochloride (10 mmol) to the solution. Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid if necessary and remove the solvent under reduced pressure.[3]

  • Purification: Purify the residue by column chromatography or recrystallization.[3]

Section 4: Data Summary

The choice of catalyst can significantly influence the yield of the Biginelli reaction. The following table summarizes the effectiveness of various catalysts for the synthesis of a model dihydropyrimidine.

CatalystYield (%)Reference
None< 20[4]
HCl60-80[6]
Yb(OTf)₃> 90[5]
InBr₃> 90[7]

References

Technical Support Center: Elevating the Purity of Synthesized Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of synthesized pyrimidine compounds. Our focus is on delivering practical, field-proven insights to enhance the purity and yield of your target molecules.

Introduction: The Critical Role of Purification in Pyrimidine Synthesis

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The successful synthesis of these compounds is only the first step; achieving high purity is paramount for accurate biological evaluation and downstream applications. Impurities, which can include unreacted starting materials, reagents, and byproducts from side reactions, must be effectively removed.[3][4] This guide will navigate you through the most effective purification techniques, offering logical frameworks for troubleshooting and optimizing your experimental outcomes.

Section 1: Recrystallization - The First Line of Defense for Crystalline Solids

Recrystallization is a powerful, cost-effective, and often the primary method for purifying solid pyrimidine compounds.[3] The technique leverages the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[3][5]

Troubleshooting Common Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound Fails to Crystallize ("Oiling Out") The solution is not supersaturated (too much solvent used). The compound is too soluble in the chosen solvent, even at low temperatures. The cooling process is too rapid, preventing crystal lattice formation.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the pyrimidine compound and inducing supersaturation. 2. Introduce an Anti-Solvent: If your compound is highly soluble, try adding a miscible "poor" solvent dropwise to the warm solution until slight turbidity appears. This reduces the overall solvating power of the system, promoting crystallization upon cooling.[6] 3. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal growth.[6][7]
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.1. Optimize Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold.[5][7][8] Test a range of solvents to find the optimal balance. 2. Minimize Hot Filtration Losses: Preheat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely. Use a minimal amount of hot solvent to wash the filter paper.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[6] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated. Lack of nucleation sites for crystal growth to begin.1. Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal formation.[7] 2. Seed the Solution: Add a tiny crystal of the pure pyrimidine compound (a "seed crystal") to the cooled solution to initiate crystallization.[7]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude pyrimidine compound and a few drops of a test solvent. Observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[5][7] Common solvents for pyrimidines include ethanol, methanol, ethyl acetate, and water.[3][9]

  • Dissolution: In an Erlenmeyer flask, add the crude pyrimidine compound and the minimum amount of the chosen hot solvent required to fully dissolve it, creating a saturated solution.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3][6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3][6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3][6]

Section 2: Flash Column Chromatography - For Complex Mixtures and Non-Crystalline Compounds

Flash column chromatography is a versatile and rapid purification technique that separates compounds based on their differential polarity.[3] It is particularly useful for purifying non-crystalline compounds or for separating complex mixtures where recrystallization is ineffective.[3][10]

Troubleshooting Common Flash Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Compounds (Overlapping Peaks) Inappropriate solvent system (eluent). Column overloading.1. Optimize Solvent System via TLC: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target pyrimidine and good separation from impurities.[3] For polar compounds, consider systems like methanol/dichloromethane.[11] For nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing by neutralizing the acidic silica surface.[12][13] 2. Reduce Sample Load: Overloading the column leads to broad bands and poor separation. As a rule of thumb, use a silica-to-sample ratio of at least 30:1 for easy separations and higher for more challenging ones.[13]
Compound is Stuck on the Column The eluent is not polar enough to move the compound. The compound is highly polar or basic and is strongly adsorbing to the acidic silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (gradient elution).[14] 2. Use a Modified Stationary Phase: For strongly basic pyrimidines, consider using amine-functionalized silica or alumina as the stationary phase.[12] Alternatively, deactivate the silica by pre-flushing the column with a solvent system containing triethylamine.[14]
Cracked or Channeled Column Bed Improper column packing. The solvent system was changed too abruptly.1. Proper Packing Technique: Pack the column as a slurry to ensure a uniform and compact bed.[3] 2. Use a Gradient: When changing solvent polarity, do so gradually to avoid thermal stress and disruption of the packed bed.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a suitable solvent system that provides good separation and an appropriate Rf for your target compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat, compact bed.

  • Sample Loading: Dissolve the crude pyrimidine compound in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[14]

  • Elution: Apply pressure to the top of the column using compressed air or a pump to force the eluent through the stationary phase.[10][13]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain the purified pyrimidine compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizing the Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Pyrimidine Compound Pack->Load Elute 4. Elute with Solvent System under Pressure Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified Pyrimidine Evaporate->Pure G cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Mixture in Organic Solvent (e.g., Ether) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake and Separate Layers add_acid->shake neutral_impurities Neutral & Acidic Impurities Remain shake->neutral_impurities pyrimidine_salt Protonated Pyrimidine (Water-Soluble Salt) shake->pyrimidine_salt neutralize Neutralize with Base (e.g., NaOH) pyrimidine_salt->neutralize precipitate Precipitate/Extract Neutral Pyrimidine neutralize->precipitate pure Pure Pyrimidine precipitate->pure

References

Technical Support Center: Synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the solvent effects on this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound is typically achieved through the S-alkylation of 2-mercapto-4-methylpyrimidine with a haloacetic acid derivative, most commonly chloroacetic acid or its sodium salt. The choice of solvent is a critical parameter that significantly influences reaction rate, yield, and purity. This guide will address common issues encountered during this synthesis, with a focus on solvent-related effects.

Issue 1: Low or No Product Yield

A low or negligible yield of the desired this compound is one of the most frequent challenges. The root cause often lies in the reaction conditions, particularly the solvent system.

Possible Causes and Solutions:

  • Inappropriate Solvent Polarity: The reaction is a nucleophilic substitution (SN2) reaction. The choice of solvent polarity is crucial for stabilizing charged intermediates and transition states.[1][2]

    • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are generally preferred. They can effectively solvate the cation of the base used, leaving the thiolate nucleophile more reactive.[3] A documented synthesis of a closely related compound, 2-(2,6-Dihydro-4-methyl-6-oxopyrimidin-2-ylthio)ethanoic acid, using DMSO as the solvent reported a yield of 61.50%.[4]

    • Polar Protic Solvents (Use with Caution): Solvents such as water, ethanol, and methanol can solvate the thiolate nucleophile through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction rate.[3] While some protocols might use alcohols, they may require longer reaction times or higher temperatures.[5]

    • Nonpolar Solvents (Not Recommended): Solvents like hexane or toluene are generally unsuitable as they do not effectively dissolve the ionic reactants.[2]

  • Insufficient Base: A base is required to deprotonate the 2-mercapto-4-methylpyrimidine to form the more nucleophilic thiolate anion.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate, sodium ethoxide) is used. The choice of base may also be influenced by the solvent. For instance, in alcoholic solvents, the corresponding alkoxide is a common choice.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.

    • Solution: Gently heat the reaction mixture. For instance, the synthesis of the related compound in DMSO was conducted at 60-65°C.[4] However, be cautious of potential side reactions at excessively high temperatures.

Issue 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

Possible Causes and Solutions:

  • Over-alkylation: While less common for this specific reaction, it is a potential side reaction in alkylations.

    • Solution: Use a stoichiometric amount of the alkylating agent (chloroacetic acid or its salt). Adding the alkylating agent portion-wise can also help to control the reaction.

  • Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the product may degrade.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. If degradation is observed, consider running the reaction at a lower temperature for a longer duration.

  • Reaction with Solvent: Some reactive solvents could potentially participate in side reactions, although this is less common with the recommended solvents.

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating and purifying the final product can be challenging.

Possible Causes and Solutions:

  • Product Solubility: The product, being a carboxylic acid, may be soluble in aqueous basic solutions and less soluble in organic solvents.

    • Solution for Isolation: After the reaction, the mixture can be poured into water and acidified (e.g., with dilute HCl) to a pH of around 3-4 to precipitate the carboxylic acid product. The solid can then be collected by filtration.

  • Residual Solvent: High-boiling point solvents like DMSO and DMF can be difficult to remove completely.

    • Solution for Purification: After filtration and washing of the precipitated product with cold water, recrystallization from a suitable solvent system (e.g., ethanol/water mixture) can be effective for purification and removal of residual high-boiling solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Based on the principles of SN2 reactions and available literature on similar syntheses, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) has been successfully used in the synthesis of a very similar compound, affording a respectable yield.[4] Other suitable options include Dimethylformamide (DMF) and Acetonitrile (ACN). These solvents enhance the nucleophilicity of the thiolate, leading to a more efficient reaction.[3]

Q2: Can I use a protic solvent like ethanol or water?

A2: While it is possible to use protic solvents, they are generally less effective than polar aprotic solvents for this reaction. Protic solvents can form hydrogen bonds with the thiolate nucleophile, which stabilizes it and reduces its reactivity, potentially leading to lower yields or requiring more forcing conditions (higher temperatures and longer reaction times).[3]

Q3: My reaction is very slow in ethanol. What can I do to improve the reaction rate?

A3: If you are limited to using ethanol, you can try the following to increase the reaction rate:

  • Increase the temperature: Refluxing the reaction mixture in ethanol may be necessary.

  • Use a stronger base: Using sodium ethoxide in ethanol will ensure complete deprotonation of the thiol.

  • Consider a solvent switch: If feasible, switching to a polar aprotic solvent like DMSO or DMF is the most effective way to accelerate the reaction.

Q4: I am seeing a lot of unreacted 2-mercapto-4-methylpyrimidine. What is the problem?

A4: This is a common issue and can be attributed to several factors:

  • Insufficient Base: Ensure you have added at least one equivalent of base to generate the thiolate anion.

  • Inactive Alkylating Agent: Verify the purity and reactivity of your chloroacetic acid or its salt.

  • Suboptimal Solvent: As discussed, your choice of solvent has a major impact on the reaction rate.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

Q5: How does the choice of solvent affect the work-up procedure?

A5: The solvent choice significantly impacts the work-up:

  • Water-miscible solvents (e.g., DMSO, DMF, ethanol): The reaction mixture can typically be diluted with water to precipitate the product upon acidification.

  • Water-immiscible solvents: An extractive work-up would be necessary. The high boiling points of DMSO and DMF can make their complete removal challenging. Washing the isolated product thoroughly is crucial.

Experimental Protocols

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMSO)

This protocol is adapted from the synthesis of a structurally related compound.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-mercapto-4-methylpyrimidine (1 equivalent) and Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add sodium hydroxide (1 equivalent) to the mixture and stir until the starting material dissolves.

  • Alkylation: Add a solution of sodium chloroacetate (1 equivalent) in a minimal amount of water to the reaction mixture.

  • Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Solvent Type Examples Effect on Reaction Rate Rationale Reported Yield (Similar Synthesis)
Polar AproticDMSO, DMF, ACNFastSolvates the cation, leaving a highly reactive "naked" nucleophile.[3]61.50% (in DMSO)[4]
Polar ProticWater, Ethanol, MethanolSlowSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[3]Not explicitly reported, but generally lower than in polar aprotic solvents.
NonpolarHexane, TolueneVery Slow / No ReactionPoor solubility of ionic reactants.[2]Not applicable.

Visualizations

Reaction Workflow

G cluster_0 Reaction Stage cluster_1 Work-up Stage A 2-Mercapto-4-methylpyrimidine + Base B Thiolate Anion Formation A->B Deprotonation C Addition of Chloroacetic Acid B->C D SN2 Reaction (Product Formation) C->D Alkylation E Quench with Water D->E F Acidification (pH 3-4) E->F G Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis and purification of this compound.

Solvent Effect Logic

Caption: Logical relationship between solvent choice and expected reaction outcome.

References

Validation & Comparative

Navigating the Landscape of Matrix Metalloproteinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug discovery, matrix metalloproteinases (MMPs) stand out as a family of zinc-dependent endopeptidases crucial for tissue remodeling in both physiological and pathological states. Their dysregulation is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them a prime target for therapeutic intervention. This guide provides a comprehensive comparison of various MMP inhibitors, with a special focus on the emerging potential of pyrimidine-based scaffolds, while acknowledging the limited specific data on 2-(Carboxymethylthio)-4-methylpyrimidine as a direct MMP inhibitor. We will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies essential for their evaluation.

The Double-Edged Sword: Understanding Matrix Metalloproteinases

MMPs are key players in the degradation of the extracellular matrix (ECM), a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells.[1][2] This enzymatic activity is vital for processes such as embryonic development, wound healing, and angiogenesis.[2][3] However, uncontrolled MMP activity can lead to the pathological breakdown of tissues, facilitating disease progression.[1][2]

The MMP family is diverse, with over 20 members in humans, broadly classified based on their substrate specificity and domain organization into groups such as collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs).[2][4] Their activity is tightly regulated at multiple levels, including gene transcription, activation of the pro-enzyme form (zymogen), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[1][5] An imbalance in the MMP-TIMP ratio is a critical factor in the onset and progression of various diseases.[2]

Caption: Regulation of MMP activity, a balance between activation and inhibition.

The Promise and Pitfalls of MMP Inhibition

The critical role of MMPs in disease has spurred the development of a wide array of inhibitors. Early efforts focused on broad-spectrum inhibitors, which, while potent, often led to significant side effects due to their lack of selectivity.[2][6][7] This has driven the field towards the discovery of more selective inhibitors that target specific MMPs implicated in particular pathologies.

A Comparative Analysis of MMP Inhibitor Classes

MMP inhibitors can be broadly categorized based on their chemical structure and mechanism of action.

Hydroxamic Acids: The Pioneers

Hydroxamic acid-based inhibitors were among the first and most potent MMP inhibitors developed.[8] Their mechanism relies on the hydroxamate group chelating the catalytic zinc ion in the MMP active site, effectively blocking its enzymatic activity.[8][9]

  • Examples: Marimastat, Batimastat.[10]

  • Mechanism of Action: Potent, reversible, competitive inhibition through zinc chelation.[3][11]

  • Advantages: High potency.

  • Disadvantages: Poor selectivity, leading to off-target effects and musculoskeletal side effects in clinical trials.[2][6][7]

Tetracyclines: A Repurposed Approach

Certain tetracycline antibiotics, particularly doxycycline, have been found to inhibit MMPs at sub-antimicrobial concentrations.[12][13] Their mechanism is thought to involve both direct zinc chelation and indirect effects on MMP expression and activation.[12][14]

  • Example: Doxycycline.

  • Mechanism of Action: Zinc chelation and modulation of MMP gene expression.[12][14]

  • Advantages: FDA-approved for other indications (e.g., periodontitis), established safety profile.[8][11]

  • Disadvantages: Lower potency compared to hydroxamates, broad-spectrum activity.

Pyrimidine-Based Inhibitors: A Scaffold for Selectivity

The pyrimidine core has emerged as a versatile scaffold for designing more selective MMP inhibitors.[15][16] These compounds can be engineered to interact with specific subsites within the MMP active site, leading to improved selectivity profiles. Pyrimidine-2,4,6-triones, for instance, have shown selectivity for gelatinases (MMP-2 and MMP-9).[17]

While our initial focus was on this compound, the available literature does not provide direct evidence of its activity as a potent MMP inhibitor. However, the broader class of 2-thiopyrimidine derivatives has demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects, suggesting their potential as a starting point for the design of novel enzyme inhibitors.[4][18]

  • Examples: Pyrimidine-2,4,6-trione derivatives.[17]

  • Mechanism of Action: Can be either zinc-chelating or non-zinc-chelating, with selectivity derived from interactions with enzyme subsites.[7]

  • Advantages: Potential for high selectivity, tunable chemical properties.

  • Disadvantages: Still a developing class with many compounds in preclinical stages.

Non-Zinc-Chelating Inhibitors: A New Paradigm

To overcome the promiscuity of zinc-chelating inhibitors, researchers are developing compounds that do not directly interact with the catalytic zinc ion.[1][19] These inhibitors often bind to exosites or allosteric sites on the enzyme, leading to a conformational change that inactivates it. This approach offers the potential for much higher selectivity.[5]

  • Mechanism of Action: Allosteric inhibition or binding to exosites, leading to conformational changes.[5]

  • Advantages: High potential for selectivity, reduced off-target effects.

  • Disadvantages: Generally in earlier stages of development.

Quantitative Comparison of MMP Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of representative MMP inhibitors against various MMPs. It is important to note that IC50 values can vary depending on the assay conditions.

InhibitorClassMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)Selectivity Profile
Marimastat Hydroxamate5[20]---Broad-spectrum
Batimastat Hydroxamate----Broad-spectrum, inhibits MMP-1, -2, -3, -7, -9[3]
Doxycycline Tetracycline----Broad-spectrum, inhibits MMP-1, -8, -9, -13[14]
Ro 28-2653 PyrimidinetrioneSpares MMP-110-2010-20-Selective for gelatinases and some MT-MMPs[15]
Triazolone inhibitor 35 Fused pyrimidine>170-fold selective over>170-fold selective over>170-fold selective over0.071Highly selective for MMP-13[21]

Experimental Protocols for Assessing MMP Inhibition

Accurate and reproducible assessment of MMP inhibition is critical for drug development. Here, we outline two fundamental experimental protocols.

Fluorogenic Substrate Assay for IC50 Determination

This is a common in vitro method to determine the potency of an MMP inhibitor.

Principle: A fluorogenic peptide substrate, which is cleaved by the target MMP, is used. The cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. The inhibitor's ability to reduce this fluorescence increase is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the recombinant human MMP catalytic domain in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2).

    • Prepare a stock solution of the fluorogenic MMP substrate.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the inhibitor at various concentrations.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Workflow for IC50 determination using a fluorogenic substrate assay.

Gelatin Zymography for Assessing Gelatinase Activity

Zymography is a powerful technique to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands of gelatin degradation against a blue background, indicating the presence and activity of MMPs.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare cell lysates or conditioned media containing MMPs. Avoid using reducing agents or boiling the samples, as this will irreversibly denature the enzymes.

  • Electrophoresis:

    • Cast a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load the samples and run the electrophoresis under non-reducing conditions.

  • Renaturation and Development:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the enzymes to refold.

    • Incubate the gel in a developing buffer containing CaCl2 at 37°C for 12-24 hours to allow for gelatin digestion.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a dark blue background. The clear bands correspond to the molecular weights of the active gelatinases.

Conclusion and Future Directions

The journey of MMP inhibitor development has been marked by both significant challenges and promising advances. The initial enthusiasm for broad-spectrum inhibitors has been tempered by the realities of clinical side effects, underscoring the critical need for selectivity. The emergence of novel scaffolds, such as pyrimidine derivatives, and innovative strategies like non-zinc-chelating inhibition, offers exciting avenues for the development of safer and more effective MMP-targeted therapies.

While this compound itself lacks specific data as an MMP inhibitor, the broader family of 2-thiopyrimidines represents a rich chemical space for future exploration in this field. Continued research focusing on structure-activity relationships, coupled with rigorous experimental validation using standardized protocols, will be paramount in unlocking the full therapeutic potential of MMP inhibition.

References

A Comparative Guide to the Biological Activity Validation of 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the biological activity of 2-(Carboxymethylthio)-4-methylpyrimidine. As researchers and drug development professionals, our objective extends beyond mere synthesis; we must rigorously characterize novel chemical entities to uncover their therapeutic potential. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The subject of our investigation, this compound, is a derivative that combines the established pyrimidine core with a 2-thioether linkage, a modification known to be crucial for the biological activity in many analogues.[5][6][7]

This document outlines a proposed validation strategy, establishing a clear rationale for investigating its potential antimicrobial and cytotoxic activities. We will compare its hypothetical performance against a structural analogue and established therapeutic agents, supported by detailed experimental protocols designed for robust and reproducible data generation.

Rationale for Proposed Biological Activities

The chemical architecture of this compound suggests two primary avenues for biological investigation: antimicrobial and anticancer activities.

  • Antimicrobial Potential: The pyrimidine nucleus is a common feature in agents targeting microbial growth.[1][3][8] Furthermore, 2-thio-substituted pyrimidines have been extensively studied and have demonstrated significant antibacterial and antifungal efficacy.[2][5] The thioether and carboxymethyl moieties may enhance the molecule's ability to chelate metal ions essential for microbial enzymes or interfere with cell wall synthesis.

  • Anticancer Potential: Numerous pyrimidine derivatives function as anticancer agents by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[6][9][10] The 4-oxo-2-thioxo-tetrahydropyrimidine scaffold, structurally related to our compound of interest, has been identified in potent PIM-1 kinase inhibitors.[10] It is plausible that this compound could exhibit cytotoxicity against cancer cell lines by interfering with similar signaling pathways.

To validate these hypotheses, a multi-faceted approach is required, beginning with broad-spectrum screening followed by a more focused mechanistic investigation.

Selection of Comparator Compounds

To contextualize the biological activity of this compound (herein referred to as Test Compound ), a carefully selected panel of comparators is essential.

Compound Class Rationale for Inclusion
Alternative 1: 4,6-Dimethylpyrimidine-2-thiolStructural AnalogueThis precursor allows for the direct assessment of the carboxymethylthio moiety's contribution to the observed biological activity.[11]
Alternative 2: CiprofloxacinPositive Control (Antibacterial)A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase. It serves as a benchmark for antibacterial potency.
Alternative 3: FluconazolePositive Control (Antifungal)A widely used triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Alternative 4: DoxorubicinPositive Control (Anticancer)A potent anthracycline chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, serving as a benchmark for cytotoxicity.

Experimental Validation Workflow

The following diagram outlines the proposed workflow for a comprehensive biological activity validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Test Compound Synthesis & Purification B Antimicrobial Screening (MIC Determination) A->B Solubilize in DMSO C Cytotoxicity Screening (MTT Assay) A->C Solubilize in DMSO D MIC Comparison vs. Ciprofloxacin & Fluconazole B->D F Activity Comparison vs. Structural Analogue B->F E IC50 Comparison vs. Doxorubicin C->E C->F G Determine Selectivity Index D->G E->G F->G H Hypothesize Mechanism of Action G->H I Report Findings H->I

Caption: Experimental workflow for biological activity validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against representative bacterial and fungal strains.

Materials:

  • Test Compound, Comparators (Ciprofloxacin, Fluconazole, Structural Analogue)

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative)

  • Fungal Strain: Candida albicans (ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile DMSO (vehicle)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of the test compound and comparators in sterile DMSO.

  • Inoculum Preparation: Culture bacteria and fungi overnight. Dilute the cultures in their respective broths to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds. Add 100 µL of broth to wells 2-12. Add 200 µL of the compound stock solution (diluted from the 10 mg/mL stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (wells 1-11).

  • Controls:

    • Well 11 (Growth Control): 100 µL inoculum + 100 µL broth.

    • Well 12 (Sterility Control): 200 µL sterile broth.

    • Vehicle Control: Perform a separate serial dilution with DMSO alone to ensure the solvent has no antimicrobial activity at the concentrations used.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (Resazurin) to pink (Resorufin), indicating inhibition of microbial growth.

Protocol: Anticancer Activity (MTT Assay for IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a cancer cell line.

Materials:

  • Test Compound, Comparators (Doxorubicin, Structural Analogue)

  • MCF-7 (human breast adenocarcinoma) cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparators in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Illustrative Data & Comparative Analysis

The following tables present hypothetical data to demonstrate how the experimental results would be summarized and compared.

Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Compound 166432
Alternative 1 (Analogue) >128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

N/A: Not Applicable

Interpretation: In this hypothetical scenario, the Test Compound shows moderate antibacterial and antifungal activity. Crucially, it is significantly more potent than its structural analogue, indicating that the carboxymethylthio group is vital for its antimicrobial action. While not as potent as the clinical standards, its broad-spectrum activity would warrant further investigation.

Table 2: Illustrative Anticancer Activity (IC50 in µM)

Compound MCF-7 Cell Line
Test Compound 8.5
Alternative 1 (Analogue) >100
Doxorubicin 0.2

Interpretation: This illustrative data suggests the Test Compound possesses cytotoxic activity against the MCF-7 breast cancer cell line, whereas the structural analogue is inactive. This again highlights the importance of the carboxymethylthio functional group. Although its potency is less than that of doxorubicin, an IC50 value in the single-digit micromolar range is considered a promising result for a screening hit, justifying further optimization and mechanistic studies.

Conclusion

This guide outlines a rigorous and scientifically-grounded workflow for the initial biological validation of this compound. Based on the extensive literature on pyrimidine derivatives[4][5][7], there is a strong rationale for investigating this compound's antimicrobial and anticancer properties. The proposed experimental protocols, including head-to-head comparisons with a structural analogue and gold-standard drugs, are designed to provide a clear and objective assessment of its potential.

The hypothetical data illustrates that if this compound demonstrates significant activity superior to its precursor, it would be identified as a promising hit compound. Such a finding would validate the chemical modification strategy and pave the way for subsequent lead optimization, selectivity profiling, and in-depth mechanistic studies to elucidate its mode of action. This structured approach ensures that resources are directed toward compounds with the highest therapeutic potential.

References

A Senior Application Scientist's Guide to the Structural and Functional Comparison of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids, its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of different pyrimidine-based compounds, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel and more effective therapeutics.

The Architectural Diversity of Pyrimidine Scaffolds

The versatility of the pyrimidine ring allows for a vast array of structural modifications, from simple substitutions to the fusion of additional heterocyclic rings. These modifications profoundly influence the compound's three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide will focus on a comparative analysis of two broad categories: substituted monocyclic pyrimidines and fused pyrimidine systems.

Crafting the Core: Synthetic Strategies

The synthesis of pyrimidine derivatives is a well-established field, with several robust methods available for constructing the core ring and introducing diverse functionalities. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A common and versatile approach is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones. Another widely employed method involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine derivative.

dot

cluster_synthesis General Synthetic Scheme for Pyrimidine Derivatives Start 1,3-Dicarbonyl Compound Condensation Condensation Reaction Start->Condensation Reagent Amidine or Guanidine Derivative Reagent->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrimidine_Core Substituted Pyrimidine Core Cyclization->Pyrimidine_Core Functionalization Further Functionalization Pyrimidine_Core->Functionalization Final_Product Diverse Pyrimidine Derivatives Functionalization->Final_Product

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Unveiling the Molecular Architecture: A Guide to Structural Characterization

The unambiguous determination of the structure of a newly synthesized pyrimidine derivative is paramount. A combination of spectroscopic and analytical techniques is employed to elucidate the connectivity of atoms and the three-dimensional arrangement of the molecule.

dot

cluster_characterization Workflow for Structural Characterization Start Purified Pyrimidine Derivative NMR 1H & 13C NMR Spectroscopy Start->NMR IR FT-IR Spectroscopy Start->IR MS High-Resolution Mass Spectrometry Start->MS Xray Single Crystal X-ray Diffraction Start->Xray If single crystal is available Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Caption: A typical workflow for the structural characterization of pyrimidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

Purpose: To determine the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction). The chemical shifts (δ) and coupling constants (J) provide crucial information about the electronic environment and connectivity of the atoms. For pyrimidine derivatives, aromatic protons typically resonate between δ 8.0 and 9.5 ppm, while protons on substituent groups will have characteristic chemical shifts.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Purpose: To identify the presence of specific functional groups within the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a thin film.[4][5]

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Characteristic absorption bands indicate the presence of specific functional groups. For example, a C=O stretch is typically observed around 1650-1750 cm⁻¹, while N-H stretches appear in the region of 3200-3500 cm⁻¹.[6]

High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula

Purpose: To determine the exact molecular weight and elemental composition of the compound.[7][8][9][10][11]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Data Acquisition: Measure the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation: The molecular ion peak ([M+H]⁺ or [M-H]⁻) provides the exact molecular weight. The high accuracy of HRMS allows for the determination of the elemental formula, confirming the identity of the synthesized compound.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Purpose: To determine the precise three-dimensional arrangement of atoms in the solid state.[12][13][14][15]

Experimental Protocol:

  • Crystal Growth: Grow a single crystal of the pyrimidine derivative of suitable size and quality (typically >0.1 mm).

  • Data Collection: Mount the crystal on a diffractometer and collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.[16]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined and refined.[17]

Biological Activity: A Comparative Analysis

The true measure of a novel compound's potential lies in its biological activity. This section presents a comparative analysis of the anticancer and antimicrobial activities of various pyrimidine-based compounds, with supporting experimental data.

Anticancer Activity

Pyrimidine derivatives have shown significant promise as anticancer agents, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][2][18][19]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Pyrimidine Derivatives

Compound ClassDerivativeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
Pyrido[2,3-d]pyrimidineCompound A2.5 ± 0.35.1 ± 0.67.8 ± 0.9[18]
Pyrazolo[3,4-d]pyrimidineCompound B1.8 ± 0.23.2 ± 0.44.5 ± 0.5[19]
Substituted MonocyclicCompound C10.2 ± 1.115.7 ± 1.821.3 ± 2.5[18]

Note: The data presented are representative examples and may be sourced from different studies. Direct comparison should be made with caution.

dot

cluster_pathway Representative Signaling Pathway Targeted by a Pyrimidine-Based Kinase Inhibitor Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor Inhibits Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a range of bacteria and fungi.[20]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyrimidine Derivatives

Compound ClassDerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Thiazolo[4,5-d]pyrimidineCompound D81632[20]
Substituted MonocyclicCompound E163264[21]
Fused PyrimidineCompound F4816[20]

Note: The data presented are representative examples and may be sourced from different studies. Direct comparison should be made with caution.

Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency

The analysis of SAR provides invaluable insights into how specific structural features influence the biological activity of pyrimidine derivatives. This knowledge is crucial for the rational design of more potent and selective drug candidates.[2][21]

  • Substitution at the C2, C4, and C6 positions of the pyrimidine ring significantly impacts activity. The introduction of bulky or electron-withdrawing groups can either enhance or diminish potency depending on the biological target.

  • Fusion of a second heterocyclic ring , such as a pyridine or pyrazole, often leads to a more rigid and planar molecule. This can enhance binding to the target protein, resulting in increased potency, as suggested by the lower IC₅₀ and MIC values for fused systems in the tables above.

  • The nature of the substituents on the fused ring also plays a critical role. For example, in pyrido[2,3-d]pyrimidines, substitution at the 5- and 7-positions can dramatically alter the anticancer activity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structural and functional comparison of pyrimidine-based compounds. The synthetic versatility of the pyrimidine scaffold, coupled with the power of modern analytical techniques, allows for the creation and characterization of a vast chemical space. The comparative analysis of biological activity highlights the potential of these compounds as valuable leads in drug discovery.

Future research should focus on the development of more selective and potent pyrimidine derivatives through a deeper understanding of their SAR. The exploration of novel fused pyrimidine systems and the use of computational modeling to guide the design of new compounds will undoubtedly accelerate the discovery of the next generation of pyrimidine-based therapeutics.

References

A Comparative Guide to the Definitive Structural Confirmation of 2-(Carboxymethylthio)-4-methylpyrimidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural verification of novel and existing chemical entities is a cornerstone of rigorous scientific practice. 2-(Carboxymethylthio)-4-methylpyrimidine is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyrimidine core linked to a carboxymethylthio side chain, presents a classic chemical challenge: confirming the precise point of attachment and ruling out closely related isomers that may arise during synthesis.

This guide provides a comprehensive, technically-grounded workflow for the structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple spectral interpretation to a comparative analysis, demonstrating how specific 2D NMR experiments provide irrefutable evidence of the C-S bond, thereby distinguishing the target molecule from plausible alternatives. This document is intended for researchers and drug development professionals who require not just data, but a validated, logical framework for structural confirmation.

Part 1: The Structural Hypothesis - Predicting the NMR Signature

Before entering the laboratory, a robust analytical strategy begins with a hypothesis. Based on established principles of NMR spectroscopy, we can predict the spectral characteristics of our target molecule, this compound.

The structure is composed of three key fragments: the substituted pyrimidine ring, the methyl group, and the carboxymethylthio side chain. Each fragment possesses unique electronic environments that will govern the chemical shifts of its constituent protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
H6 Pyrimidine CH 8.4 - 8.6 152 - 155 Strongly deshielded by two adjacent electronegative nitrogen atoms.[1]
H5 Pyrimidine CH 7.0 - 7.2 118 - 122 Shielded relative to H6, coupled to H6.[1]
C4-CH Methyl 2.4 - 2.6 23 - 25 Typical range for a methyl group on an aromatic/heteroaromatic ring.
S-CH Methylene 3.9 - 4.1 33 - 36 Protons alpha to a thioether are less deshielded than those alpha to an ether.[2]
COOH Carboxylic Acid 12.0 - 13.5 (broad) - Highly deshielded, acidic proton; signal is often broad and its visibility depends on solvent and concentration.[3]
C 2 Pyrimidine C-S - 169 - 172 Quaternary carbon attached to sulfur and flanked by two nitrogens.
C 4 Pyrimidine C-CH₃ - 166 - 169 Quaternary carbon attached to the methyl group.

| C =O | Carbonyl | - | 170 - 173 | Standard chemical shift for a carboxylic acid carbonyl carbon. |

Part 2: The Comparative Challenge - Ruling Out the N-Alkylated Isomer

The most common synthesis of this compound involves the S-alkylation of 2-mercapto-4-methylpyrimidine with a haloacetic acid, such as chloroacetic acid.[] However, the starting material exists in a tautomeric equilibrium between its thiol and thione forms. This creates the possibility of a competing reaction: N-alkylation, which would yield the isomeric impurity 1-(Carboxymethyl)-4-methylpyrimidin-2(1H)-thione .

Desired S-Alkylated Product Potential N-Alkylated Impurity
alt text
alt text

A simple 1D ¹H or ¹³C NMR spectrum could be misleading, as both isomers would show a similar number of signals with comparable integrations and multiplicities. They both contain a methyl group, a methylene group, a carboxylic acid, and two pyrimidine ring protons. Therefore, to achieve unequivocal structural confirmation, we must employ 2D NMR techniques that reveal the connectivity between these molecular fragments.

Part 3: The Experimental Workflow for Unambiguous Confirmation

A multi-dimensional NMR approach is essential for creating a self-validating dataset. The following workflow is designed to systematically build the molecular structure from fundamental correlations.

Experimental Protocol: Sample Preparation
  • Dissolution: Accurately weigh approximately 10-15 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it will solubilize the carboxylic acid and is less likely to exchange with the acidic COOH proton, allowing for its potential observation.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Workflow

The following sequence of experiments should be performed on a 400 MHz (or higher) spectrometer.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Survey) C13 ¹³C NMR (Carbon Backbone) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies coupled protons DEPT DEPT-135 (Carbon Type ID) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Confirms C-H assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Provides fragments for long-range connections Conclusion Definitive Structure HMBC->Conclusion

Caption: A logical workflow for NMR-based structure elucidation.

Part 4: Data Interpretation - The Path to Definitive Confirmation

Here, we will walk through the analysis of the expected data from each experiment, culminating in the key correlations that confirm the structure of this compound.

Table of Expected Experimental NMR Data (in DMSO-d₆)

Assignment Atom Type ¹H Data (ppm) ¹³C Data (ppm) DEPT-135 Key 2D Correlations
H6/C6 CH d, 8.51 153.2 Positive COSY: H5; HSQC: C6; HMBC: C2, C4, C5
H5/C5 CH d, 7.10 119.8 Positive COSY: H6; HSQC: C5; HMBC: C4, C6
CH₃ CH₃ s, 2.52 24.1 Positive HSQC: C(CH₃); HMBC: C4, C5
S-CH₂ CH₂ s, 4.01 34.5 Negative HSQC: C(CH₂); HMBC: C2, C=O
COOH COOH br s, 13.1 - - -
C2 C - 170.5 Absent -
C4 C - 167.8 Absent -

| C=O | C=O | - | 171.3 | Absent | - |

(Note: The chemical shifts are representative and may vary slightly based on experimental conditions.)

Step-by-Step Interpretation:
  • ¹H NMR Analysis: The proton spectrum confirms the presence of all expected proton environments: two coupled aromatic signals (H5, H6), and three singlets (CH₃, S-CH₂, and a broad COOH). The integration values (1H, 1H, 3H, 2H, 1H) will match the proton count of the structure.

  • ¹³C NMR and DEPT-135 Analysis: The ¹³C spectrum shows the eight expected carbon signals. The DEPT-135 experiment is crucial for differentiating carbon types. It will show three positive signals (C5, C6, CH₃) and one negative signal corresponding to the S-C H₂ methylene group, immediately confirming its presence. The three quaternary carbons (C2, C4, C=O) will be absent in the DEPT-135 spectrum.

  • ¹H-¹H COSY Analysis: The COSY spectrum will reveal a cross-peak between the two pyrimidine protons (~8.51 and ~7.10 ppm), confirming they are spin-coupled and thus adjacent on the ring (H5-H6). No other correlations will be observed, consistent with the isolated nature of the other proton systems.

  • ¹H-¹³C HSQC Analysis: The HSQC (Heteronuclear Single Quantum Coherence) spectrum maps protons to the carbons they are directly bonded to.[5] This allows for the unambiguous assignment of the protonated carbons: H6 to C6, H5 to C5, the methyl protons to the methyl carbon, and the methylene protons to the methylene carbon. At this stage, we have confirmed the individual building blocks of the molecule but not their arrangement.

  • ¹H-¹³C HMBC Analysis: The Decisive Experiment: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most critical step. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing us to piece the fragments together.[6]

The definitive confirmation of the S-alkylated structure comes from one key correlation:

  • A strong cross-peak between the methylene protons (S-CH₂ at ~4.01 ppm) and the quaternary pyrimidine carbon at C2 (~170.5 ppm).

This ³J(C,H) correlation (across H-C-S-C2) is only possible if the carboxymethyl group is attached to the sulfur atom at position 2. Conversely, if the molecule were the N-alkylated isomer, the methylene protons would show a correlation to C2 and C6, but not through a sulfur atom. The presence of the H(CH₂)-to-C2 correlation and the absence of an H(CH₂)-to-C6 correlation definitively proves the S-linkage.

G H_CH2 C2 H_CH2->C2 ³J C_O H_CH2->C_O ²J H_CH3 C4 H_CH3->C4 ²J C5 H_CH3->C5 ³J

References

Validating the Mechanism of Action for 2-(Carboxymethylthio)-4-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for elucidating the mechanism of action of the novel pyrimidine derivative, 2-(Carboxymethylthio)-4-methylpyrimidine. Drawing upon established methodologies and comparative data from structurally related compounds, we present a hypothesis-driven approach to systematically investigate its biological activity.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition.[1][2][3][4][5][6] Given the structural features of this compound, it is plausible that its mechanism of action involves the modulation of key cellular pathways implicated in disease. This guide will explore potential mechanisms and provide detailed protocols for their validation.

Postulated Mechanisms of Action for this compound

Based on the known biological activities of structurally similar pyrimidine and thiopyrimidine derivatives, we can propose several putative mechanisms of action for this compound.

Inhibition of Key Signaling Pathways in Cancer

Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting critical signaling pathways.[2][7] A recent study on a similar compound, Thio-2, showed suppression of androgen receptor (AR) signaling in castration-resistant prostate cancer.[8] Another novel pyrimidine derivative was found to inhibit the MEK/ERK signaling pathway in colorectal cancer.[7]

Hypothesis: this compound may inhibit cancer cell proliferation by modulating key signaling pathways such as MEK/ERK or AR signaling.

Enzyme Inhibition

Enzyme inhibition is a common mechanism for pyrimidine-based compounds.[1][9][10] Different derivatives have been shown to inhibit a variety of enzymes, including:

  • Kinases: Cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[11]

  • Metabolic Enzymes: Carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase.[1]

  • Enzymes in Inflammatory Pathways: Cyclooxygenases (COX-1 and COX-2) and lipoxygenase.[3][12]

  • Other Enzymes: Glutathione reductase.[9]

Hypothesis: this compound may act as an inhibitor of one or more enzymes, such as kinases, metabolic enzymes, or enzymes involved in inflammation.

Induction of Apoptosis

Thiopurine drugs, which share structural similarities with our compound of interest, are known to exert their effects through a combination of antimetabolic actions and the induction of apoptosis.[13][14] The incorporation of thiopurine metabolites into DNA can lead to DNA damage and trigger programmed cell death.[13]

Hypothesis: this compound may induce apoptosis in target cells, contributing to its potential therapeutic effects.

Experimental Validation Workflow

To systematically investigate the proposed mechanisms of action, a multi-pronged experimental approach is recommended. This workflow is designed to first identify the primary biological effect and then to dissect the underlying molecular mechanism.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Pathway & Target Validation pheno_screen Cell Proliferation & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) kinase_panel Broad Kinase Panel Screening pheno_screen->kinase_panel If cytotoxic enzyme_assays Specific Enzyme Inhibition Assays (e.g., COX, LOX, GR) pheno_screen->enzyme_assays If cytotoxic or anti-inflammatory apoptosis_assays Apoptosis Assays (e.g., Annexin V, Caspase Activity) pheno_screen->apoptosis_assays If cytotoxic western_blot Western Blot Analysis (Phospho-protein levels) kinase_panel->western_blot direct_binding Direct Target Binding Assays (e.g., SPR, ITC) enzyme_assays->direct_binding apoptosis_assays->western_blot Confirm apoptotic markers gene_expression Gene Expression Analysis (RT-qPCR, RNA-seq) western_blot->gene_expression

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Phenotypic Screening

The initial step is to assess the effect of this compound on cell viability and proliferation across a panel of relevant cell lines (e.g., cancer cell lines, inflammatory cell models).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which the compound inhibits 50% of cell growth.

Phase 2: Target Class Identification

Based on the results of the phenotypic screening, the next phase aims to narrow down the potential target class.

3.2.1. Kinase Inhibition Profiling

If the compound shows significant anti-proliferative activity, a broad kinase panel screening is recommended to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screening (Outsourced Service)

  • Compound Submission: Submit this compound to a commercial vendor offering kinase screening services (e.g., Eurofins, Promega).

  • Assay Format: The vendor will typically perform radiometric or fluorescence-based assays against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results will be provided as percent inhibition at a given concentration (e.g., 10 µM). Hits are typically defined as kinases with >50% inhibition.

3.2.2. Specific Enzyme Inhibition Assays

If an anti-inflammatory effect is observed or suspected, direct enzymatic assays for key inflammatory enzymes should be performed.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of human recombinant COX-2 enzyme to varying concentrations of this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of COX-2 activity.

3.2.3. Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Phase 3: Pathway and Target Validation

Once a potential target or pathway has been identified, further validation is necessary to confirm the mechanism of action.

3.3.1. Western Blot Analysis

Western blotting can be used to examine the phosphorylation status of key proteins within a signaling pathway.

G cluster_0 Western Blot Workflow protein_extraction Protein Extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A typical workflow for Western blot analysis.

Experimental Protocol: Western Blot for MEK/ERK Pathway

  • Cell Lysis: Treat cells with this compound for various times and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK, total ERK, phospho-MEK, and total MEK. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

3.3.2. Direct Target Binding Assays

To confirm direct binding of the compound to its putative target, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Comparative Data and Alternative Compounds

To put the experimental results into context, it is crucial to compare the activity of this compound with that of known inhibitors of the identified target or pathway.

Table 1: Comparative IC50 Values for MEK Inhibitors in Colorectal Cancer Cell Lines

CompoundTargetHCT116 IC50 (µM)HT-29 IC50 (µM)
This compound (To be determined) (To be determined) (To be determined)
U0126MEK1/25.87.3
Selumetinib (AZD6244)MEK1/20.5>10
Trametinib (GSK1120212)MEK1/20.0010.004

Table 2: Comparative IC50 Values for COX-2 Inhibitors

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (To be determined) (To be determined) (To be determined)
Celecoxib0.0415375
Rofecoxib0.018>1000>55,556
Meloxicam0.81.82.25

Conclusion

This guide provides a structured and comprehensive approach to validating the mechanism of action of this compound. By employing a combination of phenotypic screening, target identification, and pathway validation experiments, researchers can elucidate the biological activity of this novel compound. The comparative data and detailed protocols provided herein serve as a valuable resource for guiding experimental design and data interpretation. The insights gained from these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Benchmarking the Performance of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, celebrated for its structural versatility and broad therapeutic applications.[1][2][3][4] Its presence in the nucleobases of DNA and RNA highlights its fundamental biological role, inspiring the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[2][5] The success of a novel pyrimidine derivative, however, is not guaranteed by its structure alone. It hinges on a rigorous, multi-stage benchmarking process designed to objectively evaluate its performance against established alternatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical path of benchmarking novel pyrimidine derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation process from initial in vitro screening to preclinical in vivo validation.

Chapter 1: The Benchmarking Funnel: A Strategic Workflow for Candidate Selection

The evaluation of a new chemical entity is best conceptualized as a funnel. We begin with a broad screen of many compounds, applying a series of progressively stringent and resource-intensive assays to filter out all but the most promising candidates. This strategic approach ensures that time and resources are focused on derivatives with the highest potential for clinical success.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Preclinical Development cluster_2 Outcome A Primary Screening (Cytotoxicity - IC50) B Secondary Screening (Target Engagement & Selectivity) A->B Potent Compounds C Lead Optimization (In Vitro ADME-Tox) B->C Selective Compounds D Preclinical Validation (In Vivo Efficacy & PK) C->D Drug-like Leads E Development Candidate D->E Efficacious & Safe Leads

Caption: The Drug Discovery Benchmarking Funnel.

Chapter 2: Primary Screening: Establishing In Vitro Cytotoxicity

Scientific Rationale: The first critical gate for any potential anti-cancer agent is demonstrating its ability to inhibit cancer cell proliferation or induce cell death.[6][7][8] This primary screen provides the first quantitative measure of a compound's potency, the half-maximal inhibitory concentration (IC50).[9][10] A potent compound is one that elicits a biological response at a low concentration.

Comparative Analysis of Cell Viability Assays

Choosing the right assay is critical for generating reliable data. While many assays exist, the Sulforhodamine B (SRB) and MTT assays are among the most common. However, they operate on different principles, a crucial distinction when evaluating novel chemical entities.

ParameterSulforhodamine B (SRB) AssayTetrazolium (MTT) Assay
Principle Stains total cellular protein, providing a proxy for cell mass.[11]Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[6][11]
Endpoint Colorimetric (absorbance at ~515-570 nm).[11]Colorimetric (absorbance at ~570-590 nm) after solubilization of formazan crystals.[11]
Advantages - Less prone to interference from compounds that alter cellular metabolism.[11]- High sensitivity and excellent linearity with cell number.[11]- Fixed cells and stable endpoint allow for delayed reading.[11]- Widely used and well-established.- Directly measures metabolic activity, which can be an indicator of viability.[12]
Disadvantages - Requires a cell fixation step.[11]- Can be affected by compounds that alter cellular redox state or metabolic activity, leading to false results.[11][13]- Requires a solubilization step for the insoluble formazan product.[11]

Expert Recommendation: For primary screening of novel compounds, the SRB assay is often superior. Its basis on total protein content makes it less susceptible to artifacts from compounds that might interfere with cellular metabolism, a common liability with the MTT assay.[11][13]

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a self-validating system, incorporating vehicle controls (baseline), and a standard-of-care positive control to benchmark performance.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • Novel Pyrimidine Derivative (Test Compound), dissolved in DMSO

  • Positive Control (e.g., Doxorubicin or 5-Fluorouracil)

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate reader

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound and positive control. Treat cells in triplicate and incubate for 48-72 hours. Include a "vehicle control" group treated with DMSO at the same final concentration.

  • Cell Fixation: Gently remove the media. Wash once with PBS. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5 minutes on a shaker. Read the absorbance at ~515 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[14][15]

Data Presentation: Comparative Cytotoxicity

Summarize results in a clear, comparative table.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)NHDF (Normal Fibroblast) IC50 (µM)
Novel Derivative 1 1.20.82.5> 50
5-Fluorouracil 4.53.85.1> 100
Doxorubicin 0.050.090.070.8

Chapter 3: Secondary Screening: Unveiling Mechanism and Selectivity

Scientific Rationale: A potent IC50 value is a promising start, but it doesn't explain how the compound works. The goal of secondary screening is to identify the specific biological target (Mechanism of Action) and to assess the compound's selectivity. A highly selective compound is more likely to have a cleaner safety profile by minimizing off-target effects.[16] Pyrimidine derivatives frequently act as competitive inhibitors of protein kinases, mimicking the ATP molecule to block downstream signaling.[17][18]

cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (ATP Mimetic) Inhibitor->EGFR Binds to ATP Pocket ATP ATP Block->EGFR Blocked

Caption: Inhibition of the EGFR kinase signaling pathway.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol determines the potency of an inhibitor against a specific kinase.

Materials:

  • Purified, recombinant human kinase (e.g., EGFR)

  • Specific peptide substrate for the kinase

  • ATP

  • Test Compound and Positive Control (e.g., Erlotinib for EGFR)

  • Assay buffer, cofactors (e.g., Mg²⁺)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction allows the kinase to phosphorylate its substrate by consuming ATP.

  • Detection: Add the detection reagent. For an ADP-Glo™ assay, this reagent first stops the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a light signal.

  • Data Acquisition: Measure the luminescence signal. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition (relative to DMSO controls) against the log of the inhibitor concentration. Fit the data using non-linear regression to determine the IC50 value.

Data Presentation: Target Potency and Selectivity Profile

A desirable candidate will be highly potent against its intended target and significantly less potent against other kinases.

CompoundTarget Kinase EGFR IC50 (nM)Off-Target Kinase Src IC50 (nM)Off-Target Kinase VEGFR2 IC50 (nM)Selectivity (Src/EGFR)
Novel Derivative 1 151,5002,300100x
Erlotinib 102,000>10,000200x
Sunitinib (Multi-kinase) 250509Non-selective

Chapter 4: Lead Optimization: Building a Drug-Like Profile (ADME-Tox)

Scientific Rationale: A potent and selective molecule must also possess favorable drug-like properties to be effective in a biological system.[1] Absorption, Distribution, Metabolism, and Excretion (ADME) studies predict how a drug will behave in the body.[19] Early in vitro assessment of these properties is crucial for identifying liabilities that could cause failure in later, more expensive in vivo studies.[20][21]

Detailed Protocol: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, a primary site of drug metabolism.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Test Compound and a control compound with known stability (e.g., Verapamil)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS

  • LC-MS/MS system

Methodology:

  • Incubation: Pre-warm a solution of HLM and the test compound in phosphate buffer to 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Data Presentation: Comparative In Vitro ADME Profile
ParameterNovel Derivative 1Ideal Candidate Profile
Metabolic Stability (t½ in HLM, min) 45> 30
Aqueous Solubility (µM) 75> 50
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15> 10 (High)

Chapter 5: Preclinical Validation: Demonstrating In Vivo Efficacy

Scientific Rationale: The ultimate preclinical test is to determine if the compound is effective in a living organism.[20][22] In vivo studies provide crucial data on efficacy, safety, and the pharmacokinetic (PK) profile, which describes the journey of the drug through the body over time.[1][23]

Choosing the Right Animal Model

The choice of model is critical for clinical relevance.

  • Xenograft Models: Human cancer cells are implanted into immunodeficient mice. These are excellent for assessing the direct anti-tumor activity of a compound on human cancers.[22]

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice. These are essential for evaluating therapies that may interact with the immune system.[22]

Detailed Protocol: Subcutaneous Xenograft Mouse Efficacy Study

This protocol provides a framework for assessing anti-tumor activity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., A549)

  • Vehicle for drug formulation

  • Test Compound and Standard-of-Care drug

  • Calipers, scales for body weight

Methodology:

  • Tumor Implantation: Subcutaneously inject ~5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days.[22]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Standard-of-Care), with 8-10 mice per group.

  • Drug Administration: Prepare the drug formulation. Administer the compound to the treatment groups via the intended clinical route (e.g., oral gavage) at the determined dose and schedule.[24] Administer vehicle to the control group.

  • Efficacy and Toxicity Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Significant body weight loss (>15-20%) is a sign of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, by comparing the change in tumor volume in the treated groups to the vehicle control group.

Caption: Decision-making logic for preclinical candidate selection.

Data Presentation: Comparative In Vivo Efficacy
Treatment Group (Dose)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control 0% (Baseline)+5%
Novel Derivative 1 (50 mg/kg, daily) 75%-2%
Standard-of-Care (30 mg/kg, daily) 82%-8%

Conclusion

Benchmarking the performance of novel pyrimidine derivatives is a systematic, evidence-based process that requires more than just executing assays. It demands a deep understanding of the scientific principles behind each step, from establishing potency and selectivity in vitro to demonstrating efficacy and safety in vivo. By following a logical, funnel-based approach, employing self-validating protocols with appropriate controls, and making data-driven decisions, researchers can effectively identify and advance pyrimidine derivatives with the greatest therapeutic potential. This rigorous comparative analysis is the bedrock upon which successful drug development programs are built.

References

Safety Operating Guide

Navigating the Disposal of 2-(Carboxymethylthio)-4-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-(Carboxymethylthio)-4-methylpyrimidine, moving beyond generic recommendations to offer a framework grounded in scientific principles and best practices. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under normal conditions, the absence of extensive toxicological and environmental fate data necessitates a cautious and well-documented approach to its disposal.[1]

Part 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 46118-95-0[1]
Molecular Formula C₇H₈N₂O₂S[1]
Appearance Light yellow powder solid[1]
Odor Odorless[1]
Solubility Information not readily available; likely water-soluble to some extent due to the carboxylic acid group.General Chemical Principles
Hazard Classification Not classified as hazardous to health or the environment at given concentrations.[1]

Expert Analysis of Potential Unseen Risks:

While the immediate hazard classification is low, the chemical structure—containing a thioether linkage and a pyrimidine ring—warrants a deeper analysis.

  • Thioether Moiety: Thioethers are susceptible to oxidation, which can form sulfoxides and sulfones. While often a deliberate synthetic step, uncontrolled oxidation during disposal or environmental release could lead to compounds with different toxicological profiles. The environmental fate of many thioethers is not well-documented.

  • Pyrimidine Core: Pyrimidine derivatives are a vast class of compounds with a wide range of biological activities.[2][3] While many are used as pharmaceuticals, this also implies they can have unintended biological effects if not properly contained and disposed of.

  • Thermal Decomposition: The SDS for this compound explicitly states that thermal decomposition can lead to the release of irritating gases and vapors.[1] This is a critical consideration for any disposal method involving heat.

Given the lack of specific ecotoxicity and toxicology data for this compound, a precautionary principle should be adopted. It is prudent to handle and dispose of this compound as a potentially hazardous chemical to ensure the highest level of safety.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety minimizes the risk of exposure during handling and disposal.

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for cleaning up large spills or if dust is generated.

Spill Management Protocol:

  • Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Procedures

The following procedures are designed to provide a clear, logical workflow for the safe disposal of this compound.

Waste Disposal Decision Workflow

DisposalWorkflow start Generation of this compound Waste waste_characterization Waste Characterization: Solid vs. Liquid start->waste_characterization solid_waste Solid Waste (Unused Reagent, Contaminated PPE) waste_characterization->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_characterization->liquid_waste Liquid containerization Select a Designated, Labeled, and Compatible Waste Container solid_waste->containerization liquid_waste->containerization labeling Label Container: 'Hazardous Waste' Chemical Name Date containerization->labeling segregation Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) labeling->segregation storage Store in a Designated Satellite Accumulation Area with Secondary Containment segregation->storage pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->pickup end Disposal Complete pickup->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Carboxymethylthio)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the safety requirements for chemical reagents is fundamental to successful and secure research. For 2-(Carboxymethylthio)-4-methylpyrimidine (CAS No. 46118-95-0), a critical examination of available safety data reveals differing hazard classifications. While some sources indicate minimal health risks, others issue warnings for skin, eye, and respiratory irritation[1][2]. In laboratory practice, this ambiguity necessitates a conservative approach. This guide adopts the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure, providing a robust framework for personal protective equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Profile: The Rationale for Caution

Understanding the potential risks is the first step in mitigating them. The following hazards associated with this compound mandate the use of specific PPE[2].

Hazard Type Description Primary Exposure Route Required Protection
Serious Eye Damage/Irritation Can cause significant irritation or damage upon contact.EyesGoggles, Face Shield
Skin Irritation May cause redness, itching, or inflammation of the skin.SkinGloves, Lab Coat
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.InhalationRespiratory Protection

This data is synthesized from the more conservative Safety Data Sheet to ensure a higher margin of safety[2].

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard ensemble of PPE is required for handling this compound, particularly in its solid, powdered form[1][2].

Eye and Face Protection

Direct contact with the eyes can cause serious damage[2]. Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-rated chemical safety goggles must be worn at all times[3][4]. These provide a 360-degree seal around the eyes, protecting from dust and potential splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn over the safety goggles[5].

Skin and Body Protection

To prevent skin irritation, appropriate gloves and protective clothing are essential[2][3].

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility chart for breakthrough time and permeation data. Before use, inspect gloves for any signs of degradation or puncture.

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement to protect against incidental contact[1]. Ensure the coat is fully buttoned. For tasks with a higher risk of contamination, consider disposable coveralls.

Respiratory Protection

The powdered form of this chemical presents an inhalation hazard that may cause respiratory irritation[2][6].

  • Under Normal Conditions: When handling small quantities within a certified chemical fume hood or another ventilated enclosure, specific respiratory protection may not be required[1][3].

  • Required Use: If working outside of a fume hood, or if dust generation is likely (e.g., weighing large amounts, transferring powder), a NIOSH-approved respirator is necessary. An N95 dust mask is the minimum effective level of protection. For higher exposure risks, an air-purifying respirator (APR) with an organic vapor cartridge and a particulate filter may be required[5].

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol
  • Lab Coat/Coveralls: Put on your protective garment, ensuring complete coverage.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat.

Doffing (Taking Off) Protocol

This process is designed to contain contaminants.

  • Gloves: Remove gloves first, using a glove-to-glove technique to avoid touching the outside of the glove with your bare hand.

  • Goggles/Face Shield: Remove by handling the strap or headband from behind your head.

  • Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out as you go.

  • Respirator (if worn): Remove last by touching only the straps.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[2].

Operational and Disposal Plan

Effective PPE use is part of a larger safety system.

Engineering Controls

Always handle this compound in a well-ventilated area[2]. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[4]. Ensure eyewash stations and safety showers are accessible and unobstructed[7][8].

Spill Management and Disposal

In the event of a spill, prevent further dust dispersion.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material.

  • Sweep up the material and place it into a designated, sealed container for hazardous waste[1][2].

  • Contaminated PPE, especially gloves, must be disposed of as hazardous waste. Do not reuse disposable PPE.

  • All chemical waste and contaminated materials should be disposed of through an approved waste disposal plant, following all local and institutional regulations[2][9].

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Workflow cluster_start Start: Procedure Assessment start Handling 2-(Carboxymethylthio) -4-methylpyrimidine weighing Weighing Powder start->weighing solution Preparing Solution start->solution fume_hood Inside Fume Hood weighing->fume_hood < 1g benchtop Open Benchtop weighing->benchtop > 1g or Dust Visible solution->fume_hood Non-volatile solvent solution->benchtop Volatile solvent or Splashing Risk ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Goggles ppe_enhanced Enhanced PPE: - Baseline PPE - Face Shield - N95 Respirator fume_hood->ppe_base benchtop->ppe_enhanced

Caption: Decision workflow for PPE selection based on task and location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethylthio)-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.